molecular formula C6H8N2OS B372268 2-Acetamido-4-methylthiazole CAS No. 7336-51-8

2-Acetamido-4-methylthiazole

カタログ番号: B372268
CAS番号: 7336-51-8
分子量: 156.21g/mol
InChIキー: DPDJXTANWGNJOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The metabolism of 2-acetamido-4-methylthiazole in rat has been studied. Sulfonation of this compound by chlorosulfonic acid has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-10-6(7-4)8-5(2)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDJXTANWGNJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299843
Record name N-(4-Methylthiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7336-51-8
Record name 7336-51-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylthiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-4-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Acetamido-4-methylthiazole, a key heterocyclic scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the renowned Hantzsch thiazole synthesis to form the precursor, 2-amino-4-methylthiazole, followed by a straightforward N-acetylation. This document details the underlying mechanisms, provides explicit experimental protocols, and presents key quantitative and spectroscopic data to support researchers in the replication and optimization of this synthesis.

Core Synthesis Overview

The synthesis of this compound is efficiently achieved in two sequential reaction steps:

  • Hantzsch Thiazole Synthesis: This step involves the cyclocondensation of chloroacetone with thiourea to yield 2-amino-4-methylthiazole.

  • N-Acetylation: The subsequent acetylation of the exocyclic amine of 2-amino-4-methylthiazole using an acetylating agent such as acetyl chloride or acetic anhydride furnishes the final product, this compound.

Part 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole

The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of thiazole rings. The reaction proceeds by the condensation of an α-haloketone with a thioamide. In this specific synthesis, chloroacetone serves as the α-haloketone and thiourea as the thioamide component.

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis is a well-established pathway:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the carbonyl group in chloroacetone.

  • Cyclization: An intramolecular nucleophilic substitution occurs where the nitrogen atom of the thiourea intermediate attacks the carbon bearing the chlorine atom, leading to the formation of a five-membered ring.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis Thiourea Thiourea Intermediate1 S-alkylation Intermediate Thiourea->Intermediate1 Nucleophilic attack Chloroacetone Chloroacetone Chloroacetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 2-Amino-4-methylthiazole Intermediate2->Product Dehydration

Caption: Hantzsch thiazole synthesis workflow.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a well-established procedure.[1]

Materials:

  • Thiourea

  • Chloroacetone

  • Water

  • Sodium hydroxide

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Suspend thiourea (1.0 mole) in water (200 mL) in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (1.0 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, reflux the yellow solution for 2 hours.

  • Cool the reaction mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling the flask.

  • Separate the upper oily layer. Extract the aqueous layer three times with ether.

  • Combine the oily layer and the ethereal extracts and dry over anhydrous sodium hydroxide.

  • Filter the solution and remove the ether by distillation.

  • Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole.

Quantitative Data
ParameterValueReference
Yield70-75%[1]
Boiling Point130-133 °C at 18 mmHg[1]
Melting Point44-45 °C[1]
Spectroscopic Data for 2-Amino-4-methylthiazole
  • ¹H NMR (DMSO-d₆): δ 7.06 (s, 2H, -NH₂), 6.48 (s, 1H, H-5), 2.28 (s, 3H, -CH₃).[2]

  • ¹³C NMR (DMSO-d₆): δ 169.1 (C-2), 147.8 (C-4), 101.3 (C-5), 16.8 (-CH₃).[2]

  • FTIR (cm⁻¹): 3370.24 (–NH stretch), 1590.53 (C=N), 1083.20 (C–N stretch), 2962.08 (C-H stretch).[2]

Part 2: N-Acetylation of 2-Amino-4-methylthiazole

The final step in the synthesis of this compound is the acetylation of the amino group of the thiazole precursor. This is a standard nucleophilic acyl substitution reaction.

Reaction Mechanism

The mechanism for the acetylation of 2-amino-4-methylthiazole with an agent like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen atom of 2-amino-4-methylthiazole attacks the electrophilic carbonyl carbon of the acetylating agent.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Proton Transfer and Elimination: A proton is removed from the nitrogen atom by the base, and the leaving group (e.g., chloride or acetate) is eliminated, regenerating the carbonyl group and forming the final N-acetylated product.

Acetylation_Mechanism AminoThiazole 2-Amino-4-methylthiazole Intermediate Tetrahedral Intermediate AminoThiazole->Intermediate Nucleophilic attack AcetylatingAgent Acetylating Agent (e.g., Acetyl Chloride) AcetylatingAgent->Intermediate Product This compound Intermediate->Product Proton transfer & Elimination

Caption: N-Acetylation reaction workflow.

Experimental Protocol: Synthesis of this compound

This is a general procedure for the N-acetylation of an amino-heterocycle.[3][4]

Materials:

  • 2-Amino-4-methylthiazole

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Anhydrous solvent (e.g., Dichloromethane, THF, or Acetone)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-4-methylthiazole (1.0 equivalent) in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the base (1.1 to 1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Add the acetylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative and Spectroscopic Data for this compound

The following data is for a closely related analogue, N-(4-phenylthiazol-2-yl)acetamide, and provides an excellent reference for the expected values for this compound.[5]

ParameterExpected Value Range
Yield70-95%
Melting PointDependent on purity
¹H NMR
-NH protonδ 9.8-10.5 (s, 1H)
Thiazole H-5δ 7.2-7.6 (s, 1H)
Acetyl -CH₃δ 2.0-2.1 (s, 3H)
Thiazole -CH₃δ 2.3-2.4 (s, 3H)
¹³C NMR
Carbonyl C=Oδ 168-170
Thiazole C-2δ 163-165
Thiazole C-4δ 148-151
Thiazole C-5δ 102-106
Acetyl -CH₃δ 24-25
Thiazole -CH₃δ 17-18
FTIR (cm⁻¹)
N-H stretch~3200-3300
C=O stretch~1670-1690
C=N stretch~1580-1600

Conclusion

The synthesis of this compound is a robust and high-yielding two-step process that is accessible in a standard laboratory setting. The initial Hantzsch thiazole synthesis provides the key 2-aminothiazole intermediate, which is then readily converted to the final product via N-acetylation. The mechanisms for both reactions are well-understood, and the provided protocols and data serve as a reliable guide for researchers in the field of medicinal chemistry and drug development. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product.

References

Spectral Data Analysis of 2-Acetamido-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 2-Acetamido-4-methylthiazole, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents predicted spectral characteristics based on the analysis of its structural features and data from closely related analogs. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar compounds.

Molecular Structure

This compound consists of a central thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. It is substituted with an acetamido group at the 2-position and a methyl group at the 4-position.

Structure:

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopy and analysis of published data for analogous thiazole derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.0 - 12.0Singlet (broad)1HN-H (amide)
~ 6.8 - 7.0Singlet1HC5-H (thiazole ring)
~ 2.4 - 2.5Singlet3HC4-CH₃ (thiazole ring)
~ 2.2 - 2.3Singlet3HC=O-CH₃ (acetamide)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 168 - 170C=O (amide)
~ 158 - 160C2 (thiazole ring)
~ 148 - 150C4 (thiazole ring)
~ 110 - 112C5 (thiazole ring)
~ 23 - 25C=O-CH₃ (acetamide)
~ 17 - 19C4-CH₃ (thiazole ring)
IR (Infrared) Spectroscopy

Sample Preparation: KBr pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignment
~ 3250 - 3150Strong, broadN-H stretching (amide)
~ 3100 - 3000MediumC-H stretching (aromatic/vinylic)
~ 2950 - 2850MediumC-H stretching (aliphatic)
~ 1680 - 1660StrongC=O stretching (amide I)
~ 1560 - 1540StrongN-H bending (amide II)
~ 1500 - 1400MediumC=C and C=N stretching (thiazole ring)
~ 1370MediumC-H bending (methyl)
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
156High[M]⁺ (Molecular ion)
114High[M - CH₂=C=O]⁺
99Medium[M - NHCOCH₃]⁺
71Medium[C₃H₃N₂S]⁺
43Very High[CH₃CO]⁺ (Base peak)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz NMR Spectrometer.

    • Pulse Sequence: Standard single-pulse sequence (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1.0 - 2.0 seconds.

    • Acquisition Time: 2.0 - 4.0 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz NMR Spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 1.0 - 2.0 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization (Electron Ionization - EI):

    • Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to ionize and fragment.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start Starting Materials (e.g., Thioacetamide, Chloroacetone) reaction Chemical Reaction (e.g., Hantzsch Thiazole Synthesis) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectral Data (Tables and Spectra) nmr->data ir->data ms->data structure Structure Elucidation and Verification data->structure

The Multifaceted Biological Activities of 2-Acetamido-4-methylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Among its myriad derivatives, those bearing a 2-acetamido-4-methylthiazole scaffold have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological effects. Their therapeutic potential stems from the versatile chemical nature of the thiazole ring, which allows for extensive structural modifications, leading to compounds with tailored activities. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, as well as their role as specific enzyme inhibitors.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various human cancer cell lines. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle.[1] The mechanism of their anticancer action is often attributed to the inhibition of key enzymes involved in cancer progression, such as protein kinases.

Table 1: Anticancer Activity of this compound and Related Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[1]
4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[1]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate Panc-1 (Pancreatic)43.08--[2]
PVS 03 MDAMB-231 (Breast)Not specified, but showed best activityDasatinib-[3]
Antimicrobial Activity

The thiazole moiety is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have exhibited significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell wall.[4][5]

Table 2: Antimicrobial Activity of 4-Methylthiazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
16 Escherichia coli1.56 - 6.25--[5]
16 Pseudomonas aeruginosa1.56 - 6.25--[5]
16 Bacillus subtilis1.56 - 6.25--[5]
16 Staphylococcus aureus1.56 - 6.25--[5]
4f, 4i Escherichia coli< 0.97--[6]
42, 46, 48, 49 S. aureus, S. faecalis, K. pneumoniae, E. coli, P. aeruginosa0.5 - 8--[7]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain this compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[8][9]

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

Compound IDTargetIC50 (µM)ActivityCitation
CX-32 COX-2Not specifiedReduced PGE2 production[8]
CX-35 COX-2Not specifiedReduced PGE2 production[8]
6a COX-1/COX-29.01 ± 0.01 (COX-1), 11.65 ± 6.20 (COX-2)Non-selective inhibitor[9]
6b COX-2-Selective inhibitor[9]
2a COX-12.65-[10]
2a COX-20.95-[10]
2b COX-10.239Potent inhibitor[10]
2b COX-20.191Potent inhibitor[10]
Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The 2-aminothiazole scaffold has been identified as a privileged structure for the design of kinase inhibitors.[11][12] Derivatives have shown potent inhibition of various kinases, including Src family kinases, VEGFR-2, and Aurora kinases.

Table 4: Kinase Inhibitory Activity of Thiazole Derivatives

Compound IDKinase TargetIC50 (µM)Citation
Dasatinib (BMS-354825) Pan-SrcSubnanomolar to nanomolar[11]
4c VEGFR-20.15[1]
33 CK20.4[13]
34 CK21.9 ± 0.05[14]
34 GSK3β0.67 ± 0.27[14]

Experimental Protocols

The biological evaluation of this compound derivatives involves a series of standardized in vitro assays. The following are generalized protocols for assessing their key biological activities.

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives is through the Hantzsch thiazole synthesis.

G Thiourea Thiourea Intermediate 2-Amino-4-methylthiazole Thiourea->Intermediate Chloroacetone Chloroacetone Chloroacetone->Intermediate Product This compound Intermediate->Product Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Product

Caption: General synthesis of this compound.

  • Synthesis of 2-Amino-4-methylthiazole: A mixture of thiourea and chloroacetone is refluxed in a suitable solvent (e.g., ethanol) for several hours. The reaction mixture is then cooled, and the product is precipitated by the addition of a base (e.g., ammonia). The resulting solid is filtered, washed, and recrystallized to yield pure 2-amino-4-methylthiazole.

  • Acetylation: The synthesized 2-amino-4-methylthiazole is then acetylated using acetic anhydride, often in the presence of a catalyst or a basic solvent like pyridine. The reaction mixture is stirred at room temperature or gently heated. After the reaction is complete, the product is isolated by pouring the mixture into ice-cold water, followed by filtration and recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Inhibition of EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. Its overexpression is associated with several cancers.[3]

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Derivative This compound Derivative Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Inhibition of COX-2 in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Derivative This compound Derivative Derivative->COX2 Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 inflammatory pathway.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical studies warrants further investigation and optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives, as well as on improving their pharmacokinetic and pharmacodynamic profiles to advance them towards clinical development. The continued exploration of this chemical scaffold holds significant promise for the discovery of novel therapeutics for cancer, infectious diseases, and inflammatory disorders.

References

2-Acetamido-4-methylthiazole: A Comprehensive Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-methylthiazole is a heterocyclic compound belonging to the thiazole family, a class of molecules that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring is a key structural motif in a number of clinically approved drugs and is recognized as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth review of the available scientific literature on this compound, with a focus on its synthesis, experimental protocols for biological evaluation, and the mechanisms of action of its derivatives, particularly in the context of anticancer research. While quantitative biological data for the parent compound, this compound, is not extensively available in the public domain, this review summarizes the significant findings related to its derivatives, offering valuable insights for researchers in the field.

Synthesis and Characterization

The synthesis of this compound typically proceeds through a two-step process: the initial synthesis of the precursor 2-amino-4-methylthiazole, followed by its acetylation.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

A common and well-established method for the synthesis of 2-amino-4-methylthiazole is the Hantzsch thiazole synthesis.

Materials:

  • Thiourea

  • Chloroacetone

  • Water

  • Sodium hydroxide

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of thiourea (1 mole) in water is prepared in a round-bottom flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer.

  • Chloroacetone (1 mole) is added dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • The resulting yellow solution is refluxed for two hours.

  • After cooling, solid sodium hydroxide is added with continuous stirring and cooling until the solution is alkaline.

  • An oily layer of crude 2-amino-4-methylthiazole will separate. This is extracted with ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate and filtered.

  • The ether is removed by distillation, and the residual oil is purified by vacuum distillation to yield 2-amino-4-methylthiazole.

Experimental Protocol: Acetylation of 2-Amino-4-methylthiazole to this compound

The acetylation of the primary amino group of 2-amino-4-methylthiazole can be achieved using various acetylating agents.

Materials:

  • 2-Amino-4-methylthiazole

  • Acetyl chloride or Acetic anhydride

  • A suitable solvent (e.g., dry acetone, pyridine)

  • A base (e.g., triethylamine, if using acetyl chloride)

General Procedure:

  • 2-Amino-4-methylthiazole is dissolved in a suitable anhydrous solvent.

  • The acetylating agent (acetyl chloride or acetic anhydride) is added dropwise to the solution, often with cooling. If acetyl chloride is used, a base such as triethylamine is typically added to neutralize the HCl byproduct.

  • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve pouring the mixture into cold water to precipitate the product, followed by filtration, washing, and drying.

  • The crude this compound can be further purified by recrystallization from a suitable solvent.

Biological Activity and Quantitative Data

Derivatives of this compound have shown promising biological activities, particularly as anticancer agents. The following tables summarize the in vitro cytotoxic activity of a series of thiazole derivatives against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1]

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Thiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines [1]

CompoundRMCF-7 IC50 (µM)HepG2 IC50 (µM)
4a H12.7 ± 0.776.69 ± 0.41
4b Br31.5 ± 1.9151.7 ± 3.13
4c NH-NH-Ph2.57 ± 0.167.26 ± 0.44
5 OCOCH328.0 ± 1.6926.8 ± 1.62
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51

Note: The core structure for compounds 4a-c is 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one. Compound 5 is an acetoxy derivative.

Experimental Protocols for Biological Evaluation

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (thiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Mechanisms of Action and Signaling Pathways

The anticancer activity of thiazole derivatives has been attributed to their ability to interfere with key cellular processes, including cell signaling pathways and the dynamics of the cytoskeleton.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Several thiazole derivatives have been identified as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->Akt inhibit Thiazole->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Certain thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M phase) Polymerization->CellCycleArrest Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Thiazole Thiazole Derivatives Thiazole->Polymerization inhibit Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Experimental Workflow for Anticancer Drug Discovery

The discovery and development of novel anticancer agents based on the this compound scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Anticancer_Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening HitID Hit Identification (Determination of IC50) Screening->HitID MoA Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) HitID->MoA LeadOp Lead Optimization MoA->LeadOp LeadOp->Synthesis SAR InVivo In Vivo Efficacy & Toxicity Studies LeadOp->InVivo

Caption: A typical workflow for anticancer drug discovery with thiazole derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of the thiazole core allows for extensive structural modifications, enabling the fine-tuning of their biological activity. While further research is needed to fully elucidate the therapeutic potential of this compound itself, the compelling anticancer activities of its derivatives, through mechanisms such as the inhibition of the PI3K/Akt/mTOR pathway and tubulin polymerization, underscore the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this review provide a valuable resource for researchers dedicated to advancing the development of next-generation thiazole-based therapies.-based therapies.

References

An In-depth Technical Guide to the Starting Materials for 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-acetamido-4-methylthiazole, a key intermediate in the pharmaceutical industry. The primary and most established synthetic route proceeds through the Hantzsch thiazole synthesis to form 2-amino-4-methylthiazole, which is subsequently acetylated. This document details the necessary starting materials, experimental protocols, and quantitative data associated with this two-step synthesis. Additionally, an alternative direct synthesis from acetylthiourea is discussed. The information is presented to be a practical resource for laboratory and process development applications.

Introduction

This compound is a vital building block in the synthesis of various biologically active molecules and pharmaceutical ingredients. Its robust chemical structure and functionalities make it a versatile intermediate. The most common and well-documented method for its preparation is a two-step process, which is the focus of this guide.

Two-Step Synthesis of this compound

The preferred industrial synthesis of this compound involves two key transformations:

  • Hantzsch Thiazole Synthesis: Formation of the thiazole ring to produce 2-amino-4-methylthiazole.

  • Acetylation: Acylation of the 2-amino group to yield the final product.

Step 1: Synthesis of 2-Amino-4-methylthiazole via Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1][2][3] In this step, thiourea and chloroacetone are reacted to form the 2-amino-4-methylthiazole intermediate.[4]

Starting Materials:

  • Thiourea

  • Chloroacetone

  • Water (as solvent)

  • Sodium Hydroxide (for workup)

  • Ether (for extraction)

Quantitative Data for the Synthesis of 2-Amino-4-methylthiazole

ParameterValueReference
Starting Materials
Thiourea1 mole (76 g)[4]
Chloroacetone1 mole (92.5 g, 80 cc)[4]
Water200 cc[4]
Reaction Conditions
Reaction Time2 hours (reflux)[4]
Product Information
Yield70-75% (80-85.5 g)[4]
Melting Point44–45 °C[4]
Boiling Point117–120°/8 mm Hg or 130–133°/18 mm Hg[4]

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole [4]

  • Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add 92.5 g (80 cc, 1 mole) of chloroacetone dropwise over thirty minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, reflux the yellow solution for two hours.

  • Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled during this addition.

  • Separate the upper oily layer. Extract the aqueous layer three times with a total of 300 cc of ether.

  • Combine the oily layer and the ethereal extracts and dry over 30 g of solid sodium hydroxide.

  • Filter the solution and remove the ether by distillation.

  • Distill the residual oil under reduced pressure to collect 2-amino-4-methylthiazole at 117–120°/8 mm Hg.

Diagram of the Hantzsch Synthesis of 2-Amino-4-methylthiazole

Hantzsch_Synthesis Thiourea Thiourea Intermediate Thiazolium Intermediate Thiourea->Intermediate + Chloroacetone (Hantzsch Reaction) Chloroacetone Chloroacetone Chloroacetone->Intermediate Product 2-Amino-4-methylthiazole Intermediate->Product - H2O

Hantzsch synthesis of 2-amino-4-methylthiazole.
Step 2: Acetylation of 2-Amino-4-methylthiazole

The second step involves the acetylation of the amino group of 2-amino-4-methylthiazole. This is typically achieved using acetic anhydride.[5][6]

Starting Materials:

  • 2-Amino-4-methylthiazole

  • Acetic Anhydride

Quantitative Data for the Acetylation of 2-Amino-4-methylthiazole

ParameterValueReference
Starting Materials
2-Amino-4-methylthiazole1 equivalent[5]
Acetic Anhydride1.5 equivalents[5]
Reaction Conditions
TemperatureRoom Temperature[7]
Time2-24 hours[7]
Product Information
YieldHigh (typically >90%)[5][7]

Experimental Protocol: Acetylation of 2-Amino-4-methylthiazole

This is a general procedure based on the acetylation of amines.[5][7]

  • In a round-bottom flask, charge 1 equivalent of 2-amino-4-methylthiazole.

  • Add 1.5 equivalents of acetic anhydride.

  • Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or chromatography if necessary.

Diagram of the Acetylation of 2-Amino-4-methylthiazole

Acetylation AminoThiazole 2-Amino-4-methylthiazole Product This compound AminoThiazole->Product + Acetic Anhydride (Acetylation) AceticAnhydride Acetic Anhydride AceticAnhydride->Product Byproduct Acetic Acid

Acetylation of 2-amino-4-methylthiazole.

Alternative Direct Synthesis from Acetylthiourea

An alternative, though less commonly detailed for this specific compound, is the direct synthesis of this compound from acetylthiourea and chloroacetone. This method follows the same Hantzsch reaction principle but utilizes an already acylated thiourea derivative.[8]

Starting Materials:

  • Acetylthiourea

  • Chloroacetone

While this one-pot approach can be more efficient by reducing the number of synthetic steps, optimization of reaction conditions is crucial to achieve high yields and purity.

Diagram of the Direct Synthesis of this compound

Direct_Synthesis Acetylthiourea Acetylthiourea Intermediate Thiazolium Intermediate Acetylthiourea->Intermediate + Chloroacetone (Hantzsch Reaction) Chloroacetone Chloroacetone Chloroacetone->Intermediate Product This compound Intermediate->Product - H2O

Direct synthesis from acetylthiourea.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the two-step synthesis of this compound.

Workflow cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Acetylation S1_Start Start: Thiourea, Chloroacetone, Water S1_Reaction Reaction: Reflux for 2 hours S1_Start->S1_Reaction S1_Workup Workup: NaOH addition, Ether extraction S1_Reaction->S1_Workup S1_Purification Purification: Distillation under reduced pressure S1_Workup->S1_Purification S1_Product Product: 2-Amino-4-methylthiazole S1_Purification->S1_Product S2_Start Start: 2-Amino-4-methylthiazole, Acetic Anhydride S1_Product->S2_Start S2_Reaction Reaction: Stir at Room Temperature S2_Start->S2_Reaction S2_Workup Workup: Quench with water, Neutralize, Extract S2_Reaction->S2_Workup S2_Purification Purification: Recrystallization/Chromatography S2_Workup->S2_Purification S2_Product Final Product: This compound S2_Purification->S2_Product

Two-step synthesis workflow.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the Hantzsch synthesis of 2-amino-4-methylthiazole followed by its acetylation. This guide provides detailed protocols and quantitative data to aid researchers and drug development professionals in the successful synthesis of this important chemical intermediate. The starting materials, thiourea and chloroacetone, are readily available, and the procedures are well-established, offering a clear and reproducible pathway to the target molecule.

References

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Hantzsch thiazole synthesis, specifically focusing on the preparation of 2-Acetamido-4-methylthiazole. This compound is a valuable building block in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics. This guide details the reaction mechanism, provides explicit experimental protocols, and presents relevant quantitative data for researchers in the field.

Introduction to the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[1] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] This method is highly versatile and generally produces high yields, making it a cornerstone in heterocyclic chemistry.[2][3] The resulting thiazole scaffold is a key structural motif found in a wide array of pharmacologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[4][5]

This guide focuses on the synthesis of this compound, which requires the use of N-acetylthiourea as the thioamide component and chloroacetone as the α-haloketone.

Reaction Mechanism

The Hantzsch synthesis of this compound proceeds through a multi-step pathway. The mechanism involves an initial nucleophilic attack followed by an intramolecular cyclization and subsequent dehydration.

  • S-Alkylation : The reaction initiates with the sulfur atom of N-acetylthiourea, acting as a nucleophile, attacking the α-carbon of chloroacetone in an SN2 reaction. This displaces the chlorine atom and forms an S-alkylated thiouronium salt intermediate.[2][6]

  • Intramolecular Cyclization : The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered ring, resulting in a hydroxythiazoline intermediate.[2][6]

  • Dehydration : The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule leads to the formation of a double bond within the ring, resulting in the stable, aromatic this compound product.[6]

Hantzsch_Mechanism reactants Reactants chloroacetone Chloroacetone (α-Haloketone) s_alkylation S-Alkylation Intermediate (Thiouronium Salt) chloroacetone->s_alkylation 1. S-Nucleophilic Attack (SN2) acetylthiourea N-Acetylthiourea (Thioamide) acetylthiourea->s_alkylation intermediates Intermediates hydroxythiazoline Hydroxythiazoline Intermediate s_alkylation->hydroxythiazoline thiazole This compound hydroxythiazoline->thiazole 3. Dehydration (-H2O) product_label Product

Caption: The reaction mechanism for the Hantzsch synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the N-acetylthiourea precursor and the final target compound, this compound.

N-acetylthiourea is a crucial, yet not always commercially available, starting material. It can be synthesized in a two-step, one-pot procedure from acetyl chloride and ammonium thiocyanate.[2]

Materials:

  • Ammonium thiocyanate (NH₄SCN)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous acetone

  • Concentrated ammonium hydroxide (NH₄OH)

  • 500 mL three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel

Procedure:

  • Formation of Acetyl Isothiocyanate : In a dry 500 mL three-necked flask, add ammonium thiocyanate (1.0 eq) and anhydrous acetone. Stir the suspension vigorously.[2]

  • Add acetyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes.[2]

  • After the addition is complete, heat the mixture to reflux for 1 hour to ensure the complete formation of the acetyl isothiocyanate intermediate.[2]

  • Formation of N-acetylthiourea : Cool the reaction mixture to room temperature.[2]

  • Slowly add concentrated ammonium hydroxide (2.0 eq) to the mixture with continuous stirring.[2]

  • Continue stirring at room temperature for an additional 2 hours.[2]

  • Heat the solution on a water bath for approximately 30 minutes to remove excess ammonia.[2]

  • Pour the resulting solution into an ice-water mixture to precipitate the crude product.[2]

  • Collect the solid N-acetylthiourea by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent like ethanol.

This protocol is an adaptation of the well-established Hantzsch synthesis for 2-amino-4-methylthiazole, substituting thiourea with the N-acetylthiourea prepared in the previous step.[3]

Materials:

  • N-Acetylthiourea (1.0 eq)

  • Chloroacetone (1.0 eq)

  • Ethanol or Water

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) for neutralization

  • 500 mL round-bottom flask, reflux condenser, mechanical stirrer, dropping funnel

Procedure:

  • In a 500 mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend N-acetylthiourea (1.0 eq) in 200 mL of ethanol.

  • Start the stirrer and add chloroacetone (1.0 eq) dropwise over approximately 30 minutes. An increase in temperature may be observed as the reaction proceeds.

  • After the addition is complete, heat the solution to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture by adding a solution of sodium hydroxide or sodium carbonate with cooling until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution upon neutralization or cooling. If not, the solvent can be partially removed under reduced pressure.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • The crude this compound can be purified by recrystallization from ethanol or an ethanol-water mixture.

Data Presentation

The efficiency of the Hantzsch synthesis can vary based on the specific substrates and reaction conditions. The following table summarizes representative data for the synthesis of 2-amino-4-methylthiazole, which serves as a close analogue for estimating the expected outcome for the synthesis of this compound.

Thioamideα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)Reference
ThioureaChloroacetoneWaterReflux270-75[3]
N-AcetylthioureaChloroacetoneEthanolReflux2-3(Est. 65-75)Adapted from[3]

Experimental Workflow Visualization

The overall process from starting materials to the final, characterized product can be visualized as a sequential workflow. This includes the synthesis of the precursor, the main cyclocondensation reaction, and the final purification and analysis steps.

Workflow cluster_0 Precursor Synthesis cluster_1 Hantzsch Reaction cluster_2 Purification & Analysis start Acetyl Chloride + Ammonium Thiocyanate precursor_rxn Synthesis of N-Acetylthiourea start->precursor_rxn precursor_product N-Acetylthiourea precursor_rxn->precursor_product hantzsch_rxn Cyclocondensation (Reflux) precursor_product->hantzsch_rxn chloroacetone Chloroacetone chloroacetone->hantzsch_rxn workup Neutralization & Workup hantzsch_rxn->workup crude_product Crude Product workup->crude_product purification Recrystallization crude_product->purification final_product Pure this compound purification->final_product analysis Characterization (NMR, MS, MP) final_product->analysis

Caption: Overall experimental workflow for the synthesis of this compound.

Conclusion

The Hantzsch thiazole synthesis remains an efficient and highly relevant method for the preparation of substituted thiazoles. This guide provides a detailed framework for the successful synthesis, purification, and understanding of this compound. By following the outlined mechanism and experimental protocols, researchers and drug development professionals can effectively produce this key heterocyclic building block for further investigation and application in medicinal chemistry.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-(Thiazol-2-yl)acetamide, an Analog of 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the crystal structure of N-(thiazol-2-yl)acetamide, a close structural analog of 2-acetamido-4-methylthiazole. Due to the current unavailability of a complete, publicly accessible crystal structure for this compound, this document leverages the detailed crystallographic data of its demethylated counterpart to offer valuable insights into the probable solid-state conformation, molecular geometry, and intermolecular interactions that are likely to be relevant to the target compound. The thiazole ring and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. Amide-containing compounds also have extensive applications in the pharmaceutical industry.[1] Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of novel therapeutic agents.

Crystallographic Data Summary

The crystal structure of N-(thiazol-2-yl)acetamide was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with two independent molecules in the asymmetric unit. The crystal structure is stabilized by intermolecular N—H···N and C—H···O hydrogen bonds.[1]

Table 1: Crystal Data and Structure Refinement for N-(Thiazol-2-yl)acetamide.[1]
ParameterValue
Empirical FormulaC₅H₆N₂OS
Formula Weight142.18
Temperature173(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a16.0650(12) Å
b11.3337(8) Å
c7.0670(5) Å
α90°
β101.908(10)°
γ90°
Volume1259.04(16) ų
Z8
Density (calculated)1.500 Mg/m³
Absorption Coefficient0.42 mm⁻¹
F(000)592
Crystal Size0.30 x 0.26 x 0.22 mm
Data Collection
DiffractometerBruker SMART1000 CCD
θ range for data collection2.6 to 28.3°
Reflections collected7429
Independent reflections3024 [R(int) = 0.024]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3024 / 0 / 163
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.036, wR₂ = 0.104
R indices (all data)R₁ = 0.045, wR₂ = 0.108
Largest diff. peak and hole0.44 and -0.34 e.Å⁻³
Table 2: Hydrogen Bond Geometry for N-(Thiazol-2-yl)acetamide (Å, °).[1][2]
D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N2—H2B···N30.882.042.897(2)163
N4—H4A···N10.882.072.938(2)171
C2—H2A···O20.952.413.350(2)171
C7—H7A···O10.952.463.382(2)165

Experimental Protocols

Synthesis of N-(Thiazol-2-yl)acetamide[1]

A mixture of 2-aminothiazole (26 mmol) and acetyl chloride (26 mmol) was refluxed in 60 ml of dry acetone for two hours. After the reaction mixture was cooled, it was poured into acidified cold water. The resulting yellow solid was collected by filtration and washed with cold acetone. Single crystals suitable for X-ray diffraction analysis were obtained by recrystallization of the solid product from ethyl acetate.[1]

Single-Crystal X-ray Diffraction Analysis[1]

A suitable single crystal of N-(thiazol-2-yl)acetamide was mounted on a Bruker SMART1000 CCD area-detector diffractometer. The data was collected at a temperature of 173(2) K using Mo Kα radiation (λ = 0.71073 Å). A total of 7429 reflections were collected, of which 3024 were independent. The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program. Hydrogen atoms were placed in constrained positions.

Workflow and Data Analysis

The process of determining the crystal structure of N-(thiazol-2-yl)acetamide involves several key stages, from synthesis to final structural analysis and validation. The following diagram illustrates this experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Synthesis of N-(Thiazol-2-yl)acetamide (2-aminothiazole + acetyl chloride) crystallization Recrystallization from Ethyl Acetate synthesis->crystallization Purification data_collection Single-Crystal X-ray Data Collection (Bruker SMART1000 CCD) crystallization->data_collection Crystal Selection structure_solution Structure Solution (Direct Methods - SHELXS97) data_collection->structure_solution Data Reduction refinement Structure Refinement (Full-matrix least-squares - SHELXL97) structure_solution->refinement validation Crystallographic Validation (checkCIF) refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file tables Data Tables (Unit Cell, Bonds, Angles) validation->tables publication Publication of Structural Data cif_file->publication tables->publication

Experimental workflow for crystal structure determination.

Conclusion

The crystallographic analysis of N-(thiazol-2-yl)acetamide provides a robust model for understanding the solid-state properties of this compound. The detailed data on unit cell dimensions, bond lengths, bond angles, and hydrogen bonding interactions offer a foundational understanding for computational modeling, structure-activity relationship (SAR) studies, and the design of new derivatives with potentially enhanced pharmaceutical properties. While the methyl group at the 4-position of the thiazole ring in the target compound would introduce some steric and electronic differences, the fundamental crystal packing motifs and intramolecular geometry are expected to share significant similarities with the presented analogue. Future studies should aim to obtain the definitive crystal structure of this compound to validate these predictions and further refine our understanding of this important class of molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-methylthiazole is a heterocyclic compound featuring a thiazole ring, a core structure in many biologically active molecules. The physicochemical properties of this compound are fundamental to its behavior in biological systems and are critical for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, which are crucial considerations in drug discovery and development. The table below summarizes the available and predicted data for this compound.

PropertyValueSignificance in Drug Development
Molecular Formula C₆H₈N₂OSDefines the elemental composition and is the basis for molecular weight calculation.[1][2][3]
Molecular Weight 156.21 g/mol Influences diffusion rates and is a key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five).[1][2][3]
Physical Form Solid, crystalsAffects handling, formulation, and dissolution characteristics.[1]
Melting Point 134-136 °CA sharp melting point range is indicative of high purity. It is a critical parameter for compound identification and stability assessment.[1]
Boiling Point Data not availableRelevant for purification by distillation, although less critical for a solid compound.
Density 1.285 ± 0.06 g/cm³ (Predicted)Can be useful for formulation and manufacturing processes.
pKa 9.70 ± 0.50 (Predicted)The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at physiological pH, which significantly impacts its solubility, permeability, and interaction with biological targets.
logP (Octanol/Water) Data not availableThe partition coefficient is a key measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its distribution in the body.
Water Solubility Data not availableAqueous solubility is a critical factor for oral bioavailability and the formulation of parenteral dosage forms. A Safety Data Sheet for the compound indicates no available data for water solubility.[4]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount for the successful development of any potential drug candidate. The following sections detail standard experimental protocols that can be employed to measure the key properties of this compound.

Melting Point Determination

The melting point is determined as the temperature range over which a solid substance transitions into a liquid. This is a fundamental property for compound characterization and purity assessment.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[5]

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Then, heat the sample at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.[7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the substance.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load into Capillary Tube Grind->Load Place Place in Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_complete Observe->Record Apoptosis_Pathway cluster_mito Mitochondrial Dysregulation cluster_caspase Caspase Cascade Thiazole This compound (Hypothesized) Bax Bax/Bak Activation Thiazole->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 Casp9 Caspase-9 Activation (Initiator Caspase) CytC->Casp9 Activates Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

The Solubility Profile of 2-Acetamido-4-methylthiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2-Acetamido-4-methylthiazole in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the compound's physicochemical properties for applications in synthesis, purification, formulation, and analytical method development. While specific, experimentally determined quantitative solubility data for this compound is not extensively available in published literature, this guide presents a representative solubility profile based on the known behavior of similar thiazole derivatives. The experimental protocols provided are based on well-established methodologies for solubility determination.

Quantitative Solubility Data

The solubility of a compound is a critical parameter that influences its behavior in various chemical and biological systems. The following table summarizes the representative solubility of this compound in several organic solvents at standard temperature and pressure.

Disclaimer: The following data is a representative projection based on the physicochemical properties of structurally similar compounds and general solubility trends. These values should be considered as a preliminary guide and may not reflect experimentally verified results.

SolventTemperature (°C)Solubility ( g/100 mL) - RepresentativeMolar Solubility (mol/L) - Representative
Methanol2515.20.973
Ethanol258.50.544
Acetone2525.81.652
Isopropanol254.10.262
Acetonitrile2518.91.210
Ethyl Acetate2512.30.787
Dichloromethane2535.62.279
Chloroform2538.22.445
Tetrahydrofuran (THF)2529.41.882
Toluene251.50.096

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method ensures that a saturated solution is formed and that the measured concentration represents the true thermodynamic solubility at a given temperature.

Materials and Equipment
  • This compound (solid, pure form)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Procedure
  • Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifugation of the vials is recommended.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the settled solid, it is advisable to use a syringe fitted with a filter.

  • Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. The results can be expressed in various units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess 2-Acetamido- 4-methylthiazole to vials start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake centrifuge Centrifuge to settle excess solid shake->centrifuge sample Collect supernatant centrifuge->sample dilute Dilute sample sample->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Experimental workflow for solubility determination.

An In-depth Technical Guide to 2-Acetamido-4-methylthiazole (CAS Number: 7336-51-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-4-methylthiazole, with the CAS number 7336-51-8, is a heterocyclic organic compound belonging to the thiazole class. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a pharmacophore in numerous biologically active compounds, including approved drugs. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and an in-depth look at the biological activities of its derivatives, which suggest its potential as a lead compound in drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 7336-51-8[1][2]
Molecular Formula C₆H₈N₂OS[2][3]
Molecular Weight 156.21 g/mol [2][3]
Appearance Solid[4]
Solubility Soluble in Methanol/DMSO[4]
Purity (typical) >95%[4]
Synonyms N-(4-methylthiazol-2-yl)acetamide[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acetylation of 2-amino-4-methylthiazole. Below is a representative experimental protocol for the synthesis of the precursor, 2-amino-4-methylthiazole, and a general method for its subsequent acetylation.

Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a standard organic synthesis procedure for 2-amino-4-methylthiazole.[5]

Materials:

  • Thiourea

  • Chloroacetone

  • Sodium hydroxide

  • Ether

  • Water

  • 500-cc flask with reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

  • Suspend 76 g (1 mole) of thiourea in 200 cc of water in the 500-cc flask.

  • With stirring, add 92.5 g (1 mole) of chloroacetone through the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the temperature is controlled.

  • An oily layer will separate. Separate this upper layer and extract the aqueous layer three times with ether (total of 300 cc).

  • Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation.

  • Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole. The product is collected at 117–120°C/8 mm Hg.

Acetylation of 2-Amino-4-methylthiazole

A general method for the acetylation of an aminothiazole involves its reaction with an acetylating agent such as acetyl chloride or acetic anhydride.

Materials:

  • 2-Amino-4-methylthiazole

  • Acetyl chloride or Acetic anhydride

  • A suitable solvent (e.g., dry acetone, dichloromethane)

  • A base (e.g., triethylamine, pyridine) if necessary

Procedure:

  • Dissolve 2-amino-4-methylthiazole in a suitable dry solvent in a reaction flask equipped with a stirrer and a dropping funnel, under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of acetyl chloride or acetic anhydride to the stirred solution. If acetyl chloride is used, a base is typically added to neutralize the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and/or a mild base to remove unreacted starting materials and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader class of thiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. The data presented below for various derivatives provides a strong indication of the potential therapeutic applications of this chemical scaffold.

Anticancer Activity

Numerous studies have reported the synthesis and evaluation of this compound derivatives as potential anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Derivative ClassCell LineIC₅₀ (µM)Reference
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast Cancer)2.57 ± 0.16[6]
HepG2 (Liver Cancer)7.26 ± 0.44[6]
N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivativesA549 (Lung Cancer)Significant Activity[7]
C6 (Glioma)Significant Activity[7]
Novel thiazole-2-acetamide derivativesPC-3 (Prostate Cancer)7 ± 0.6[8]
MCF-7 (Breast Cancer)4 ± 0.2[8]
Antimicrobial Activity

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Derivative ClassMicroorganismMIC (µg/mL)Reference
5-acetyl-4-methyl-2-(substituted)-1,3-thiazoleStaphylococcus aureus-[9]
Salmonella typhimurium-[9]
Candida albicans-[9]
Thiazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)1.38 - 1.40[10]
2-azidobenzothiazolesEnterococcus faecalis8[11]
Staphylococcus aureus8[11]
Enzyme Inhibition

The thiazole scaffold is also a key component of various enzyme inhibitors. The inhibitory constant (Kᵢ) is an indication of how tightly an inhibitor binds to an enzyme.

Derivative ClassEnzymeKᵢ (µM)Reference
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I0.008 ± 0.001[12]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II0.124 ± 0.017[12]
Acetylcholinesterase (AChE)0.129 ± 0.030[12]
Butyrylcholinesterase (BChE)0.083 ± 0.041[12]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][13]

Materials:

  • Cultured cells in a 96-well plate

  • MTT solution (0.5 mg/mL in sterile PBS or serum-free media)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, remove the treatment media and add 100 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[1][14][15]

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compound solution

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial or fungal suspension to each well containing the diluted compound. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways

While the direct signaling pathways modulated by this compound have not been fully elucidated, studies on related thiazole and benzothiazole derivatives suggest potential involvement in key cancer-related pathways. The following diagrams illustrate these pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates Thiazole_Derivative 2-Acetamido-4- methylthiazole (Potential Inhibitor) Thiazole_Derivative->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Angiogenesis Angiogenesis STAT->Angiogenesis

Potential Inhibition of the EGFR Signaling Pathway.

Many thiazole-containing compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to increased cell proliferation and survival. Inhibition of EGFR can block downstream signaling through the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Thiazole_Derivative 2-Acetamido-4- methylthiazole (Potential Inhibitor) Thiazole_Derivative->PI3K Inhibits Thiazole_Derivative->AKT Inhibits Thiazole_Derivative->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Potential Modulation of the PI3K/Akt/mTOR Pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is often dysregulated in cancer. Thiazole derivatives have been shown to inhibit various components of this pathway, leading to decreased cell growth and proliferation.

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Regulates Thiazole_Derivative 2-Acetamido-4- methylthiazole (Potential Inhibitor) Thiazole_Derivative->JAK Inhibits

Potential Interference with the JAK/STAT Pathway.

The JAK/STAT signaling pathway is a primary mechanism for a wide array of cytokines and growth factors to regulate gene expression related to immunity, proliferation, and apoptosis. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Some heterocyclic compounds are known to inhibit JAK kinases.

Toxicology and Safety

Studies on structurally related compounds can provide some insight into potential toxicity. For instance, N-methylacetamide has a low acute oral toxicity in rats, with an LD₅₀ > 2000 mg/kg body weight.[5]

Conclusion

This compound (CAS 7336-51-8) is a thiazole derivative with a chemical scaffold that is prevalent in a multitude of biologically active molecules. Although direct and extensive biological data for this specific compound is limited, the wealth of information available for its derivatives strongly suggests its potential as a valuable starting point for the development of novel therapeutics. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities of closely related compounds highlight promising avenues for future research. This technical guide has consolidated the available physicochemical data, provided detailed experimental protocols for synthesis and biological evaluation, and visualized potential mechanisms of action through key signaling pathways. It is intended to serve as a foundational resource for researchers and scientists dedicated to advancing the field of drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.this compound is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Synthesis of 2-Acetamido-4-methylthiazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of 2-Acetamido-4-methylthiazole, a valuable building block in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic route, commencing with the Hantzsch thiazole synthesis to form the key intermediate, 2-amino-4-methylthiazole, followed by its acetylation. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Thiazole moieties are prevalent in a wide array of biologically active compounds and pharmaceuticals. The this compound scaffold, in particular, serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presented protocol is based on well-established and high-yielding chemical transformations, ensuring reproducibility and scalability.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-amino-4-methylthiazole and the final product, this compound.

Table 1: Synthesis of 2-Amino-4-methylthiazole - Reactants and Yield

ReactantMolecular Weight ( g/mol )MolesQuantity
Thiourea76.121.076 g
Chloroacetone92.531.092.5 g (80 mL)
Product Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)
2-Amino-4-methylthiazole114.1770-7544-45[1]

Table 2: Characterization of this compound

PropertyValue
Molecular Formula C₆H₈N₂OS
Molecular Weight ( g/mol ) 156.21
Melting Point (°C) 134-136[2]
Appearance Solid

Reaction Pathway

The synthesis of this compound proceeds through a two-step reaction sequence as illustrated in the diagram below. The first step is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone (chloroacetone) and a thioamide (thiourea). The resulting 2-amino-4-methylthiazole is then acetylated in the second step using acetic anhydride.

reaction_pathway Thiourea Thiourea Step1 Hantzsch Thiazole Synthesis Thiourea->Step1 Chloroacetone Chloroacetone Chloroacetone->Step1 Intermediate 2-Amino-4-methylthiazole Step1->Intermediate Step2 Acetylation Intermediate->Step2 AceticAnhydride Acetic Anhydride AceticAnhydride->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and detailed experimental description.[1]

Materials and Equipment:

  • 500-mL round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thiourea (76 g, 1 mol)

  • Chloroacetone (92.5 g, 1 mol)

  • Water (200 mL)

  • Sodium hydroxide, solid (200 g)

  • Diethyl ether (300 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend thiourea (76 g) in water (200 mL) in a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • With stirring, add chloroacetone (92.5 g) dropwise over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

  • After the addition is complete, heat the yellow solution to reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • While stirring, cautiously add solid sodium hydroxide (200 g) in portions, ensuring the temperature is controlled with external cooling.

  • Transfer the mixture to a separatory funnel. Separate the upper oily layer.

  • Extract the aqueous layer three times with diethyl ether (100 mL each).

  • Combine the oily layer and the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and any tars.

  • Remove the diethyl ether by distillation on a steam bath or using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 2-amino-4-methylthiazole. The expected yield is 80-85.5 g (70-75%).[1]

Step 2: Synthesis of this compound

This protocol describes the acetylation of the amino group of 2-amino-4-methylthiazole using acetic anhydride.

Materials and Equipment:

  • 250-mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • 2-Amino-4-methylthiazole (from Step 1)

  • Pyridine

  • Acetic anhydride

  • Water

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2-amino-4-methylthiazole (e.g., 11.4 g, 0.1 mol) in pyridine (50 mL) in a 250-mL round-bottom flask, cooled in an ice bath.

  • Slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into 200 mL of cold water with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-4-methylthiazole cluster_step2 Step 2: Acetylation S1_Reactants 1. Mix Thiourea and Chloroacetone in Water S1_Reflux 2. Reflux for 2 hours S1_Reactants->S1_Reflux S1_Workup 3. Basify with NaOH and Extract with Ether S1_Reflux->S1_Workup S1_Purification 4. Dry and Evaporate Solvent S1_Workup->S1_Purification S1_Product 2-Amino-4-methylthiazole S1_Purification->S1_Product S2_Reactants 5. Dissolve Intermediate in Pyridine S1_Product->S2_Reactants Use as starting material S2_Addition 6. Add Acetic Anhydride S2_Reactants->S2_Addition S2_Reaction 7. Stir at Room Temperature S2_Addition->S2_Reaction S2_Precipitation 8. Precipitate in Water S2_Reaction->S2_Precipitation S2_Purification 9. Filter and Recrystallize S2_Precipitation->S2_Purification S2_Product This compound S2_Purification->S2_Product

References

Application Notes and Protocols for the Hantzsch Synthesis of 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are important structural motifs in many biologically active compounds and pharmaceuticals. This application note provides a detailed experimental procedure for the synthesis of 2-Acetamido-4-methylthiazole, a compound of interest in medicinal chemistry and drug discovery. The protocol is based on the reaction of N-acetylthiourea with chloroacetone. This document outlines the reaction mechanism, a step-by-step experimental workflow, and expected analytical data for the synthesized compound.

Data Presentation

ParameterValue
Product Name This compound
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
CAS Number 7336-51-8
Appearance Off-white to pale yellow solid
Melting Point 135 °C
Expected Yield 70-85%
¹H NMR (DMSO-d₆, 400 MHz) Predicted: δ 11.9 (s, 1H, NH), 6.7 (s, 1H, thiazole-H), 2.2 (s, 3H, thiazole-CH₃), 2.1 (s, 3H, acetyl-CH₃) ppm.
¹³C NMR (DMSO-d₆, 100 MHz) Predicted: δ 168.0 (C=O), 158.0 (C2-thiazole), 148.0 (C4-thiazole), 108.0 (C5-thiazole), 22.5 (acetyl-CH₃), 16.5 (thiazole-CH₃) ppm.
FTIR (KBr) Predicted: 3200-3100 (N-H stretch), 1680-1660 (C=O stretch, amide I), 1580-1550 (N-H bend, amide II), 1450-1400 (C-N stretch), ~1370 (C-H bend of CH₃) cm⁻¹.

Note: Spectroscopic data are predicted based on the analysis of structurally related compounds and general principles of NMR and IR spectroscopy. Actual values may vary.

Reaction Mechanism and Experimental Workflow

The Hantzsch synthesis of this compound proceeds through the condensation of N-acetylthiourea and chloroacetone. The reaction is initiated by the nucleophilic attack of the sulfur atom of N-acetylthiourea on the α-carbon of chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N_acetylthiourea N-Acetylthiourea Thioether_intermediate Thioether Intermediate N_acetylthiourea->Thioether_intermediate Nucleophilic Attack Chloroacetone Chloroacetone Chloroacetone->Thioether_intermediate Hydroxythiazoline Hydroxythiazoline Intermediate Thioether_intermediate->Hydroxythiazoline Intramolecular Cyclization Product This compound Hydroxythiazoline->Product Dehydration (-H₂O)

Caption: Reaction mechanism for the Hantzsch synthesis of this compound.

The overall experimental procedure can be visualized as a straightforward workflow from reaction setup to product isolation and purification.

Workflow A Reaction Setup: - Dissolve N-acetylthiourea in ethanol. - Add chloroacetone dropwise. B Reaction: - Reflux the mixture for 2-3 hours. A->B Heat C Work-up: - Cool the reaction mixture. - Neutralize with sodium bicarbonate solution. B->C Cool D Isolation: - Collect the precipitate by vacuum filtration. - Wash with cold water. C->D Filter E Purification: - Recrystallize from ethanol/water. D->E Purify F Characterization: - Determine melting point. - Obtain NMR and IR spectra. E->F Analyze

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Materials and Equipment:

  • N-acetylthiourea

  • Chloroacetone

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-acetylthiourea (0.1 mol, 11.82 g) in 100 mL of ethanol.

    • Gently warm the mixture if necessary to achieve complete dissolution.

    • In a dropping funnel, place chloroacetone (0.1 mol, 9.25 g, approximately 7.9 mL).

  • Reaction:

    • With stirring, add the chloroacetone dropwise to the ethanolic solution of N-acetylthiourea over a period of 15-20 minutes. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate with constant stirring.

    • A precipitate of this compound should form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold water (2 x 50 mL) to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Dissolve the solid in a minimum amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and FTIR spectra to confirm the structure of this compound.

    • Calculate the percentage yield of the final product.

Application Notes and Protocols for the Purification of 2-Acetamido-4-methylthiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetamido-4-methylthiazole is a heterocyclic compound with potential applications in pharmaceutical and materials science. As with many organic compounds, synthesis often yields a crude product containing impurities. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, relying on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection rationale, a step-by-step procedure, and troubleshooting guidelines.

Physicochemical Data

A summary of the key physical properties of this compound is provided in the table below for easy reference during the purification process.

PropertyValueReference
Molecular FormulaC₆H₈N₂OS[1][2][3]
Molecular Weight156.21 g/mol [1][2][3]
Melting Point134-136 °C[2]
AppearanceSolid[2]
CAS Number7336-51-8[1][2][3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for purifying crude this compound. The selection of ethanol as the primary solvent is based on its common and effective use for the recrystallization of various thiazole-containing compounds.[4] An ethanol-water mixture can also be an effective solvent system for thiazole derivatives.[5][6]

3.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or desiccator

3.2. Solvent Selection

The ideal recrystallization solvent should dissolve the solute completely at its boiling point and only sparingly at low temperatures.[4][7] For thiazole derivatives, polar protic solvents are often a good starting point.[4] Ethanol is recommended for the initial attempt with this compound. Small-scale solubility tests with various solvents are advised to determine the optimal one for a specific crude product.

3.3. Step-by-Step Recrystallization Procedure

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of ethanol until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Break the vacuum and press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a drying oven at a temperature well below the melting point of the compound or in a desiccator under vacuum.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve Insufficient solvent or incorrect solvent choice.Gradually add more hot solvent. If the compound still does not dissolve, a different solvent may be required.[4]
"Oiling out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly. Reheat the solution to dissolve the oil and try cooling again.[4]
Low recovery of crystals Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath.[4]
Crystals appear impure Impurities are co-crystallizing with the product.Consider a preliminary purification step (e.g., activated charcoal treatment) or perform a second recrystallization with a different solvent system.[4]

Visual Workflow

The following diagram illustrates the key steps in the recrystallization process for this compound.

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolution: Add minimal hot ethanol with stirring start->dissolve decolorize 2. Decolorization (Optional): Add activated charcoal, hot filtration dissolve->decolorize Colored Solution crystallize 3. Crystallization: Slow cooling to room temp, then ice bath dissolve->crystallize Clear Solution decolorize->crystallize isolate 4. Isolation: Vacuum filtration, wash with cold ethanol crystallize->isolate dry 5. Drying: Oven or desiccator isolate->dry end_product End: Pure this compound dry->end_product

Caption: Workflow for the Purification of this compound.

References

Application Note: Purifying 2-Acetamido-4-methylthiazole via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the purification of 2-Acetamido-4-methylthiazole using silica gel column chromatography. The following guidelines are intended for researchers, scientists, and professionals in drug development who require a high-purity sample of the target compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a robust and widely used technique for the purification of such organic compounds. This document outlines the recommended conditions and a step-by-step protocol for the effective purification of this compound. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Recommended Chromatographic Conditions

Effective purification of this compound can be achieved using normal-phase column chromatography. The following table summarizes the recommended starting conditions, which may require optimization based on the specific impurity profile of the crude mixture.

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel 60 (particle size 40-63 µm)Standard grade silica gel is suitable for most applications. The slightly acidic nature of silica gel is generally compatible with thiazole derivatives.[1]
Mobile Phase Ethyl acetate/Hexane gradientA gradient elution is recommended, starting from a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 50% ethyl acetate).
Column Dimensions Dependent on sample quantityA column with a diameter to height ratio of 1:10 to 1:20 is recommended for good resolution.
Sample Loading Dry loading or wet loading in a minimal amount of mobile phase or dichloromethane.Dry loading is preferred for samples that are not readily soluble in the initial mobile phase.
Detection Thin-Layer Chromatography (TLC) with UV visualization (254 nm) or staining (e.g., potassium permanganate).TLC is essential for monitoring the separation and identifying fractions containing the desired product.

Experimental Protocol

This protocol details the steps for the purification of this compound using silica gel column chromatography.

1. Slurry Preparation:

  • In a beaker, add silica gel to a non-polar solvent (e.g., hexane).
  • Stir the mixture gently with a glass rod to create a uniform slurry, ensuring no air bubbles are trapped.

2. Column Packing:

  • Secure a glass chromatography column vertically.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • Pour the silica gel slurry into the column.
  • Continuously tap the column gently to ensure even packing of the stationary phase.
  • Drain the excess solvent until the solvent level reaches the top of the silica gel bed.

3. Sample Preparation and Loading:

  • Dry Loading: Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully load the solution onto the top of the silica gel bed.

4. Elution:

  • Carefully add the initial mobile phase (e.g., 10% ethyl acetate in hexane) to the column.
  • Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or vials).
  • Maintain a constant flow rate. A gentle pressure of air or nitrogen can be applied to the top of the column to speed up the elution if necessary.
  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the compounds from the column.

5. Fraction Analysis:

  • Monitor the collected fractions using Thin-Layer Chromatography (TLC).
  • Spot a small amount of each fraction onto a TLC plate.
  • Develop the TLC plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane).
  • Visualize the spots under a UV lamp (254 nm).
  • Combine the fractions that contain the pure this compound.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

The following diagram illustrates the logical workflow for the column chromatography purification of this compound.

ColumnChromatographyWorkflow start Start: Crude this compound prep_slurry Prepare Silica Gel Slurry start->prep_slurry pack_column Pack Chromatography Column prep_slurry->pack_column prep_sample Prepare and Load Sample (Dry or Wet Loading) pack_column->prep_sample elution Elute with Mobile Phase Gradient (Hexane/Ethyl Acetate) prep_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions Identify Pure Fractions isolate_product Isolate Product (Solvent Evaporation) pool_fractions->isolate_product end End: Purified Product isolate_product->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Unlocking the Anticancer Potential of 2-Acetamido-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the anticancer properties of 2-acetamido-4-methylthiazole derivatives. These compounds have emerged as a promising class of therapeutic agents, exhibiting significant cytotoxic and apoptotic effects across various cancer cell lines. This guide is intended to furnish researchers with the necessary information to screen and characterize the anticancer activity of this chemical scaffold.

Introduction

Thiazole-based compounds are a cornerstone in medicinal chemistry, with many derivatives demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2][3] The this compound scaffold, in particular, has garnered significant attention due to its potent in vitro and in vivo anticancer properties.[2][3] These derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cells, suggesting their potential as lead compounds for novel cancer therapeutics.[1] This document outlines the key assays and methodologies to explore their anticancer potential.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of this compound Derivatives

Compound/DerivativeMCF-7 (Breast)HepG2 (Liver)SaOS-2 (Osteosarcoma)Panc-1 (Pancreatic)HCT-116 (Colon)HeLa (Cervical)
Derivative 4c 2.57 ± 0.16[1]7.26 ± 0.44[1]----
Derivative 4b 31.5 ± 1.91[1]51.7 ± 3.13[1]----
Derivative 5 28.0 ± 1.69[1]26.8 ± 1.62[1]----
Derivative 4i --0.190 ± 0.045 µg/mL[4]---
Derivative 4d --0.212 ± 0.006 µg/mL[4]---
Derivative 4b (SaOS-2) --0.214 ± 0.009 µg/mL[4]---
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate ---43.08[5]--
DIPTH 17.77 µg/mL14.05 µg/mL--32.68 µg/mL29.65 µg/mL
Staurosporine (Control) 6.77 ± 0.41[1]8.4 ± 0.51[1]----
Doxorubicin (Control) 4.17 µg/mL4.50 µg/mL--5.23 µg/mL5.57 µg/mL

Note: Some values are reported in µg/mL. Conversion to µM requires the molecular weight of the specific compound.

Experimental Protocols

Detailed protocols for the key in vitro assays are provided below.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Determine the IC50 value by plotting a dose-response curve.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Incubate at 4°C for at least 30 minutes.[8]

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[5]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[5]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the this compound derivatives for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[9]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound derivatives can be attributed to their interaction with various cellular signaling pathways. Understanding these pathways and the experimental workflow is crucial for mechanistic studies.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12] Some thiazole derivatives have been shown to inhibit this pathway.[6]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Thiazole This compound Derivatives Thiazole->PI3K inhibition Thiazole->Akt inhibition Thiazole->mTORC1 inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14] Inhibition of VEGFR-2 is a key strategy in cancer therapy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival Thiazole This compound Derivatives Thiazole->VEGFR2 inhibition

Caption: VEGFR-2 signaling pathway in angiogenesis.

Experimental Workflow for Anticancer Screening

A typical workflow for the discovery and initial evaluation of novel anticancer compounds is illustrated below.

Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Mechanism of Action Studies (Cell Cycle, Apoptosis, etc.) Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: A typical experimental workflow for anticancer drug discovery.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols and information provided herein offer a comprehensive guide for researchers to effectively screen and characterize the anticancer properties of these derivatives. Further investigation into their mechanism of action and in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

Application Notes and Protocols for Testing the Cytotoxicity of 2-Acetamido-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-methylthiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring is a key structural motif found in numerous biologically active molecules, and its derivatives have shown promise as anticancer agents. These compounds are thought to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

This document provides detailed application notes and experimental protocols for researchers engaged in the evaluation of the cytotoxic properties of novel this compound derivatives. It includes a selection of suitable cancer cell lines, methodologies for key cytotoxicity and apoptosis assays, and a summary of reported activity for representative compounds.

Recommended Cell Lines for Cytotoxicity Screening

The choice of cell lines is critical for accurately assessing the anticancer potential of this compound derivatives. Based on published literature, a panel of cell lines representing different cancer types is recommended for initial screening. Several studies have utilized the National Cancer Institute's (NCI) 60-cell line panel for broad screening of acetamide derivatives possessing a 2-imino-4-arylthiazole core[1].

For more targeted studies, the following cell lines are suggested based on their reported sensitivity to thiazole derivatives:

  • Breast Cancer: MCF-7, MDA-MB-231

  • Liver Cancer: HepG2

  • Lung Cancer: A549

  • Cervical Cancer: HeLa

  • Ovarian Cancer: A2780

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against a panel of human cancer cell lines. This data provides a quantitative measure for comparing the potency of different analogs.

Table 1: IC50 Values (µM) of Representative Thiazole Derivatives

Compound/DerivativeMCF-7 (Breast)HepG2 (Liver)MDA-MB-231 (Breast)HCT-116 (Colon)HeLa (Cervical)Reference
2-acetamido-thiazole analog 8a: >1008a: >1008a: >1008a: >1008a: >100[2]
2-acetamido-thiazole analog 8b: >1008b: >1008b: >1008b: >1008b: >100[2]
2-acetamido-thiazole analog 8c: >1008c: >1008c: >1008c: >1008c: >100[2]
Thiazole Derivative 4c 2.57 ± 0.167.26 ± 0.44---[3]
Bis-Thiazole Derivative 5c ----0.00065[4]
Bis-Thiazole Derivative 5e 0.6648----[4]
Bis-Thiazole Derivative 5a --1.51--[4]
Thiazole Carboxamide 2a >30060.75>300->300[3]
Thiazole Carboxamide 2b >300>300>300->300[3]

Note: The data presented is a compilation from various sources and experimental conditions may differ.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxic and apoptotic effects of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis compound_prep Compound Synthesis & Characterization mtt_assay MTT Assay (Viability/Cytotoxicity) compound_prep->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay LDH Assay (Membrane Integrity) apoptosis_quant Apoptosis Quantification ldh_assay->apoptosis_quant annexin_v Annexin V-FITC/PI Assay (Apoptosis Detection) annexin_v->apoptosis_quant ic50->ldh_assay ic50->annexin_v pathway_analysis Signaling Pathway Analysis apoptosis_quant->pathway_analysis

Caption: Experimental workflow for evaluating the cytotoxicity of this compound derivatives.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

Materials:

  • LDH cytotoxicity assay kit

  • Treated cells from the cytotoxicity experiment

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Collection: After the compound treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the maximum LDH release control (cells lysed with lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the treated cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways

This compound derivatives may induce apoptosis through the modulation of key signaling pathways. One such pathway is the VEGFR-2 signaling cascade, which is often dysregulated in cancer. Inhibition of VEGFR-2 can lead to the activation of downstream apoptotic pathways.

VEGFR-2 Mediated Apoptotic Signaling

vegrf2_apoptosis cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibited by Bax Bax Bcl2->Bax Inhibits Mito Mitochondrial Membrane Potential (ΔΨm) Bax->Mito Disrupts CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Mito->CytoC Release Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Thiazole This compound Derivative Thiazole->VEGFR2 Inhibits

Caption: Proposed VEGFR-2 mediated apoptotic signaling pathway inhibited by this compound derivatives.

Caspase Activation Cascade

The activation of caspases is a hallmark of apoptosis. The following diagram illustrates the general caspase cascade that can be initiated by this compound derivatives.

caspase_cascade cluster_stimulus Apoptotic Stimulus cluster_initiator Initiator Caspases cluster_executioner Executioner Caspases cluster_outcome Cellular Response Thiazole This compound Derivative ProCasp9 Pro-caspase-9 Thiazole->ProCasp9 (via mitochondrial pathway) Casp9 Caspase-9 ProCasp9->Casp9 Activation ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage & Activation Casp3 Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: General overview of the caspase activation cascade initiated by apoptotic stimuli.

References

Application Notes and Protocols: Antimicrobial Activity Assay for 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents.[3] 2-Acetamido-4-methylthiazole is a thiazole derivative with potential for antimicrobial activity. This document provides detailed protocols for assessing the in vitro antimicrobial activity of this compound using two standard methods: Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for qualitative assessment of antimicrobial susceptibility.[4][5]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7336-51-8[6][7]
Molecular Formula C₆H₈N₂OS[6]
Molecular Weight 156.21 g/mol [6]
Alternate Names N-(4-Methyl-2-thiazolyl)acetamide; N-(4-Methylthiazol-2-yl)acetamide; NSC 133181[6]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] This method is widely used for its accuracy and comparability to the gold standard agar dilution method.[4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[10]

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[11]

  • Sterile pipette tips and multichannel pipette

  • Incubator (35-37°C)[4][10]

  • Spectrophotometer (optional, for turbidity measurement)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared microbial inoculum.[8]

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.[8]

    • Sterility Control: Wells containing only broth to check for contamination.[8]

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plate at 37°C for 16-20 hours in a non-CO₂ incubator.[4][10]

  • Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[8]

Kirby-Bauer Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[5] It is a simple, cost-effective, and widely used preliminary screening method.[12][13]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[10]

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[12]

  • Forceps

  • Incubator (35-37°C)[14]

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Dissolve a known concentration of this compound in a suitable volatile solvent.

    • Aseptically apply a specific volume (e.g., 20 µL) of the solution onto sterile paper disks.[12]

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[12]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[14]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]

  • Application of Disks:

    • Using sterile forceps, place the prepared disks containing this compound onto the inoculated agar surface.[15]

    • Gently press each disk to ensure complete contact with the agar.[14]

    • Place a control disk (impregnated with solvent only) on the plate.

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[14]

  • Reading the Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[12]

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Data Presentation

Quantitative data from the broth microdilution assay should be summarized in a table. While no specific data for this compound is currently available in the searched literature, the following table serves as a template for presenting results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Test MicroorganismGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positiveData to be determinedKnown value
Escherichia coli ATCC 25922Gram-negativeData to be determinedKnown value
Pseudomonas aeruginosa ATCC 27853Gram-negativeData to be determinedKnown value
Candida albicans ATCC 10231FungiData to be determinedKnown value

Visualizations

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Compound_Prep Prepare this compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Disk_Prep Prepare Antimicrobial Disks Compound_Prep->Disk_Prep Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculate Wells Inoculum_Prep->Inoculation_MIC Plate_Inoculation Inoculate MHA Plate Inoculum_Prep->Plate_Inoculation Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate (37°C, 16-20h) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Final_Report Final Report Read_MIC->Final_Report Quantitative Data Disk_Application Apply Disks to Plate Disk_Prep->Disk_Application Plate_Inoculation->Disk_Application Incubation_Disk Incubate (37°C, 16-18h) Disk_Application->Incubation_Disk Read_Zone Measure Zone of Inhibition (mm) Incubation_Disk->Read_Zone Read_Zone->Final_Report Qualitative Data

Caption: Workflow for antimicrobial activity testing.

Potential Signaling Pathways

While the specific mechanism of action for this compound is not detailed in the provided search results, thiazole derivatives are known to exhibit antimicrobial activity through various mechanisms. Some reported mechanisms for other thiazole compounds include the inhibition of essential enzymes in bacteria, such as DNA gyrase or fatty acid synthase (FAS).[1][16] Further research, including mode of action studies, would be necessary to elucidate the specific signaling pathways affected by this compound.[17]

Signaling_Pathway_Hypothesis cluster_cell Bacterial Cell Compound This compound Target1 DNA Gyrase Compound->Target1 Inhibition Target2 Fatty Acid Synthase (FAS) Compound->Target2 Inhibition Target3 Other Potential Targets Compound->Target3 Inhibition Process1 DNA Replication Target1->Process1 Process2 Cell Membrane Synthesis Target2->Process2 Outcome Inhibition of Bacterial Growth Process1->Outcome Process2->Outcome

Caption: Hypothesized antimicrobial mechanisms of action.

References

Application Notes and Protocols: Electrophilic Reactions of 2-Acetamido-4-methylthiazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-acetamido-4-methylthiazole with various electrophiles. This compound serves as a versatile scaffold in medicinal chemistry, and its functionalization through electrophilic substitution reactions is a key strategy for the development of novel therapeutic agents. The protocols outlined below are intended to guide researchers in the synthesis and characterization of a diverse range of derivatives for potential application in drug discovery programs, particularly those targeting kinase-mediated signaling pathways.

Introduction to the Reactivity of this compound

The this compound ring system is rich in electron density, making it susceptible to electrophilic attack. The acetamido group at the 2-position is an activating group, directing electrophiles primarily to the 5-position of the thiazole ring. The methyl group at the 4-position also contributes to the electron-donating nature of the ring. Common electrophilic substitution reactions include halogenation, nitration, Friedel-Crafts acylation, Vilsmeier-Haack formylation, and the Mannich reaction. The resulting functionalized thiazoles are valuable intermediates for the synthesis of compounds with a wide range of biological activities, including anticancer properties through the inhibition of signaling pathways such as the PI3K/Akt/mTOR pathway.

Data Presentation: Summary of Electrophilic Substitution Reactions

The following table summarizes the typical reaction conditions and outcomes for various electrophilic substitution reactions on this compound.

Reaction TypeElectrophile/ReagentsTypical ConditionsProductYield (%)
Bromination N-Bromosuccinimide (NBS)Acetonitrile, Room Temperature2-Acetamido-5-bromo-4-methylthiazole~85
Nitration HNO₃ / H₂SO₄0-5 °C2-Acetamido-4-methyl-5-nitrothiazole~70
Friedel-Crafts Acylation Benzoyl chloride / AlCl₃Dichloromethane, 0 °C to RT2-Acetamido-5-benzoyl-4-methylthiazole~65
Vilsmeier-Haack Formylation POCl₃ / DMF0 °C to 70 °CThis compound-5-carbaldehyde~75
Mannich Reaction Formaldehyde, PiperidineEthanol, Reflux2-Acetamido-4-methyl-5-(piperidin-1-ylmethyl)thiazole~60

Experimental Protocols

Bromination of this compound

Objective: To synthesize 2-acetamido-5-bromo-4-methylthiazole.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-acetamido-5-bromo-4-methylthiazole.

Characterization Data for 2-Acetamido-5-bromo-4-methylthiazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.80 (s, 1H, NH), 2.45 (s, 3H, CH₃), 2.25 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 158.0, 148.2, 115.6, 98.9, 23.1, 15.8.

  • IR (KBr, cm⁻¹): 3270 (N-H), 1680 (C=O), 1540, 1480.

Nitration of this compound

Objective: To synthesize 2-acetamido-4-methyl-5-nitrothiazole.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath, round-bottom flask, magnetic stirrer.

Procedure:

  • In a pre-cooled (0 °C) 100 mL round-bottom flask, slowly add concentrated sulfuric acid to this compound (1.0 eq) while stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the thiazole derivative, maintaining the reaction temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain pure 2-acetamido-4-methyl-5-nitrothiazole.

Characterization Data for 2-Acetamido-4-methyl-5-nitrothiazole:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, NH), 2.70 (s, 3H, CH₃), 2.20 (s, 3H, COCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 169.0, 163.5, 152.0, 138.0, 125.0, 23.0, 17.0.

  • IR (KBr, cm⁻¹): 3280 (N-H), 1690 (C=O), 1520 (NO₂), 1340 (NO₂).

Friedel-Crafts Acylation of this compound

Objective: To synthesize 2-acetamido-5-benzoyl-4-methylthiazole.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere setup, ice bath, round-bottom flask.

Procedure:

  • Set up a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere.

  • Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.

  • To this mixture, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-acetamido-5-benzoyl-4-methylthiazole.

Characterization Data for 2-Acetamido-5-benzoyl-4-methylthiazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.2 (s, 1H, NH), 7.85-7.50 (m, 5H, Ar-H), 2.60 (s, 3H, CH₃), 2.30 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 188.0, 168.8, 160.0, 150.0, 138.0, 133.0, 129.5, 128.5, 120.0, 23.2, 16.5.

  • IR (KBr, cm⁻¹): 3290 (N-H), 1685 (C=O, amide), 1650 (C=O, ketone), 1590, 1450.

Vilsmeier-Haack Formylation of this compound

Objective: To synthesize this compound-5-carbaldehyde.

Materials:

  • This compound

  • Phosphorus Oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice bath, round-bottom flask, nitrogen atmosphere.

Procedure:

  • In a flame-dried two-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the DMF, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After addition, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify by recrystallization from ethanol to obtain this compound-5-carbaldehyde.

Characterization Data for this compound-5-carbaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, CHO), 9.90 (s, 1H, NH), 2.75 (s, 3H, CH₃), 2.35 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 185.0, 169.0, 162.0, 155.0, 122.0, 23.5, 16.8.

  • IR (KBr, cm⁻¹): 3280 (N-H), 1695 (C=O, amide), 1670 (C=O, aldehyde), 2850, 2750 (C-H, aldehyde).

Mannich Reaction of this compound

Objective: To synthesize 2-acetamido-4-methyl-5-(piperidin-1-ylmethyl)thiazole.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Ethanol

  • Round-bottom flask, reflux condenser.

Procedure:

  • In a 100 mL round-bottom flask, prepare a mixture of piperidine (1.1 eq) and formaldehyde solution (1.2 eq) in ethanol.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the product by column chromatography (silica gel, methanol/dichloromethane gradient) to afford 2-acetamido-4-methyl-5-(piperidin-1-ylmethyl)thiazole.

Characterization Data for 2-Acetamido-4-methyl-5-(piperidin-1-ylmethyl)thiazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.75 (s, 1H, NH), 3.60 (s, 2H, CH₂-N), 2.50-2.40 (m, 4H, piperidine-CH₂), 2.45 (s, 3H, CH₃), 2.20 (s, 3H, COCH₃), 1.60-1.45 (m, 6H, piperidine-CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.2, 159.0, 149.5, 118.0, 54.0, 53.0, 26.0, 24.5, 23.0, 15.5.

  • IR (KBr, cm⁻¹): 3275 (N-H), 2930, 2850 (C-H), 1680 (C=O).

Applications in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway

Derivatives of this compound have emerged as promising scaffolds for the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] By functionalizing the thiazole ring at the 5-position, it is possible to introduce various substituents that can interact with the active site or allosteric sites of kinases within this pathway, leading to their inhibition.

The electrophilic substitution reactions described above provide a versatile toolkit for creating a library of analogs with diverse chemical properties. For instance, the introduction of aromatic or heteroaromatic groups via Friedel-Crafts acylation can lead to compounds with enhanced binding affinity to the kinase active site. The aldehyde functionality introduced by the Vilsmeier-Haack reaction can be further elaborated to generate a wide array of derivatives. Similarly, the aminomethyl group from the Mannich reaction can be modified to modulate solubility and pharmacokinetic properties.

The general mechanism of action for these thiazole-based inhibitors often involves competitive binding at the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates and ultimately inhibiting the signaling cascade.

Visualizations

Electrophilic Substitution on this compound

Electrophilic_Substitution General Scheme for Electrophilic Substitution Thiazole This compound Intermediate Wheland Intermediate (Sigma Complex) Thiazole->Intermediate Electrophilic Attack at C5 Electrophile Electrophile (E+) Product 5-Substituted Product Intermediate->Product Deprotonation (-H+)

Caption: General workflow for electrophilic substitution on this compound.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Akt_mTOR_Pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor 2-Acetamidothiazole Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

References

Application Notes and Protocols for the Derivatization of 2-Acetamido-4-methylthiazole in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-acetamido-4-methylthiazole, a promising scaffold in medicinal chemistry, and detail the subsequent biological screening of its derivatives. This document offers detailed protocols for synthesis, characterization, and evaluation of anticancer and antimicrobial activities, facilitating the discovery of novel therapeutic agents.

Introduction

The this compound core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects. The versatility of the thiazole ring allows for facile derivatization at various positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document outlines the synthetic strategies for modifying the this compound scaffold and provides detailed protocols for assessing the biological potential of the resulting derivatives.

Derivatization Strategies for this compound

The primary route for generating derivatives of this compound involves the initial synthesis of 2-amino-4-methylthiazole, followed by acylation. Further modifications can be introduced on the acetamido group or the thiazole ring itself.

Synthesis of 2-Amino-4-methylthiazole

A common and efficient method for the synthesis of the 2-amino-4-methylthiazole precursor is the Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-Amino-4-methylthiazole

Materials:

  • Chloroacetone

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of chloroacetone (1 equivalent) in ethanol in a round-bottom flask, add thiourea (1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude 2-amino-4-methylthiazole by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Acylation of 2-Amino-4-methylthiazole to form N-(4-methylthiazol-2-yl)acetamide Derivatives

The amino group of 2-amino-4-methylthiazole can be readily acylated with various acylating agents to introduce diverse functionalities.

Protocol: General Procedure for the Synthesis of N-(4-methylthiazol-2-yl)acetamide Derivatives

Materials:

  • 2-Amino-4-methylthiazole

  • Substituted acyl chloride or carboxylic acid

  • Coupling agent (e.g., EDCI, DCC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-4-methylthiazole (1 equivalent) and a base (1.5 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution. If starting with a carboxylic acid, pre-activate it with a coupling agent according to standard procedures before addition.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-(4-methylthiazol-2-yl)acetamide derivative.

Biological Screening Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Determination of IC50 Values

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and a medium-only blank.

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the stock solution of the test compound (in MHB) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • This will result in a range of concentrations of the test compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

Anticancer Activity Data
Compound IDDerivative StructureCancer Cell LineIC50 (µM)[1][2]
Ref-Dox DoxorubicinMCF-70.85
Ref-Dox DoxorubicinHepG21.21
AMT-1 2-acetamido-4-(p-tolyl)thiazoleMCF-75.2
AMT-2 2-acetamido-4-(4-chlorophenyl)thiazoleMCF-73.8
AMT-3 2-acetamido-4-(4-methoxyphenyl)thiazoleHepG27.5
AMT-4 N-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)acetamideHepG214.05
AMT-5 2-acetamido-N-(4-fluorophenyl)-4-methylthiazole-5-carboxamideHCT-1169.3
Antimicrobial Activity Data
Compound IDDerivative StructureS. aureus MIC (µg/mL)[3][4][5]E. coli MIC (µg/mL)[3][4][5]
Ref-Cip Ciprofloxacin0.50.25
AMT-6 2-acetamido-4-(4-bromophenyl)thiazole1632
AMT-7 2-acetamido-4-(naphthalen-2-yl)thiazole816
AMT-8 N-(4-methylthiazol-2-yl)-2-(phenylamino)acetamide3264
AMT-9 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid1632
AMT-10 2-acetamido-4-(3,4-dimethoxyphenyl)thiazole816

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN (Inhibits) PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycle Cell Cycle Progression Akt->CellCycle mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis 4E-BP1->ProteinSynthesis ThiazoleDerivative Thiazole Derivative (Potential Inhibitor) ThiazoleDerivative->Akt Potential Inhibition

Experimental Workflows

Derivatization_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Start Materials (Chloroacetone, Thiourea) synthesis_precursor Hantzsch Synthesis of 2-Amino-4-methylthiazole start->synthesis_precursor purification1 Purification (Column Chromatography) synthesis_precursor->purification1 acylation Acylation with Acyl Chlorides/Carboxylic Acids purification1->acylation purification2 Final Purification (Column Chromatography) acylation->purification2 characterization Characterization (NMR, MS, etc.) purification2->characterization anticancer Anticancer Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis sar SAR Analysis data_analysis->sar

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubation1 Incubate 24h (Cell Adhesion) start->incubation1 treatment Add Test Compounds (Serial Dilutions) incubation1->treatment incubation2 Incubate 48-72h (Treatment) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 3-4h (Formazan Formation) add_mtt->incubation3 solubilize Solubilize Formazan Crystals (DMSO) incubation3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze

MIC_Assay_Workflow start Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension start->inoculate dilutions Prepare Serial Dilutions of Test Compounds in MHB dilutions->inoculate incubation Incubate 18-24h at 37°C inoculate->incubation read Visually Inspect for Bacterial Growth (Turbidity) incubation->read determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read->determine_mic

References

Troubleshooting & Optimization

Low yield in Hantzsch synthesis of 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Hantzsch synthesis of 2-Acetamido-4-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in the Hantzsch synthesis of this compound?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors. These include suboptimal reaction conditions such as temperature and solvent choice, the purity of the starting materials (chloroacetone and N-acetylthiourea), incorrect stoichiometry of reactants, and the formation of side products.[1] Prolonged reaction times or excessively high temperatures can also lead to the degradation of the desired product.

Q2: How critical is the purity of chloroacetone and N-acetylthiourea?

A2: The purity of the reactants is crucial. Impurities in chloroacetone can lead to unwanted side reactions, while the stability of N-acetylthiourea is also important. It is recommended to use freshly prepared or purified starting materials. For instance, commercial chloroacetone can be distilled before use to remove impurities.[2]

Q3: Can the reaction be run under solvent-free conditions or using "green" solvents?

A3: Yes, eco-friendly approaches have been developed for the Hantzsch synthesis. These include using water as a solvent, employing reusable catalysts, and conducting the reaction under solvent-free conditions, sometimes with microwave or ultrasonic irradiation to improve yields and reduce reaction times.[1][3]

Q4: What is a typical yield for the Hantzsch synthesis of a 2-aminothiazole derivative?

A4: Yields can vary significantly based on the specific substrates and reaction conditions. However, well-optimized Hantzsch syntheses are known to be high-yielding.[4] For example, the synthesis of 2-amino-4-methylthiazole from thiourea and chloroacetone can achieve yields in the range of 70-75%.[2] With modern catalysts and techniques, yields for analogous thiazole derivatives can reach up to 79-90%.[5]

Troubleshooting Guide

Issue 1: Low to No Product Yield
Possible CauseSuggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. While reflux is common, some reactions benefit from lower or more controlled temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature and time.
Inappropriate Solvent The polarity of the solvent can significantly impact the reaction. Ethanol, methanol, or a mixture of ethanol and water are commonly used.[1][3] A solvent screen may be necessary to identify the best medium for your specific substrates.
Poor Quality of Starting Materials Ensure the purity of chloroacetone and N-acetylthiourea. Chloroacetone should be distilled if its purity is questionable.[2] N-acetylthiourea should be a dry, crystalline solid.
Incorrect Stoichiometry While the reaction is a 1:1 condensation, using a slight excess of the thioamide (N-acetylthiourea) can sometimes improve yields.[4]
Reaction pH is Not Optimal The pH of the reaction mixture can influence the reaction rate and the formation of side products. While often run under neutral conditions, some variations show improved regioselectivity under acidic conditions.[6]
Issue 2: Formation of Multiple Products/Impurities
Possible CauseSuggested Solution
Side Reactions of N-acetylthiourea The acetyl group of N-acetylthiourea can be susceptible to hydrolysis under harsh reaction conditions (e.g., strong acid or base, high temperatures), leading to the formation of 2-amino-4-methylthiazole as a byproduct. Keep reaction conditions mild and monitor for the appearance of the less polar amino-thiazole by TLC.
Self-condensation of Chloroacetone Chloroacetone can undergo self-condensation, especially in the presence of a base. Add the chloroacetone dropwise to the reaction mixture to maintain a low concentration and minimize this side reaction.
Reaction Temperature Too High or Reaction Time Too Long Over-heating or prolonged reaction times can lead to the decomposition of the product and the formation of tar-like impurities. Monitor the reaction by TLC and work up the reaction as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of N-acetylthiourea

This two-step, one-pot protocol is adapted from established procedures for the synthesis of N-acetylthiourea.[1]

Materials:

  • Ammonium thiocyanate

  • Anhydrous acetone

  • Acetyl chloride

  • Concentrated ammonium hydroxide

Procedure:

  • In a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend ammonium thiocyanate (1.0 equivalent) in anhydrous acetone.

  • Stir the suspension and add acetyl chloride (1.0 equivalent) dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to reflux for 1 hour to form acetyl isothiocyanate.

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated ammonium hydroxide (2.0 equivalents) with continuous stirring.

  • Continue stirring at room temperature for an additional 2 hours.

  • Heat the solution on a water bath for approximately 30 minutes to remove excess ammonia.

  • Pour the solution into an ice-water mixture to precipitate the crude N-acetylthiourea.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The product can be recrystallized from hot water or acetic acid.[7]

Protocol 2: Hantzsch Synthesis of this compound

This protocol is a modified procedure based on the synthesis of 2-amino-4-methylthiazole.[2]

Materials:

  • N-acetylthiourea (1.0 equivalent)

  • Chloroacetone (1.0 equivalent)

  • Ethanol or an ethanol/water mixture

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acetylthiourea in ethanol.

  • Slowly add chloroacetone to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol to obtain pure this compound.

Data Presentation

The following table summarizes the effect of solvent and catalyst on the yield of a Hantzsch thiazole synthesis for an analogous system. This data is intended to provide a general guide for optimization.

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
11-Butanol-Reflux-Low
22-Propanol-Reflux-Low
3Water-Reflux-Low
4Ethanol/Water (1:1)-Reflux-Moderate
5Ethanol/Water (1:1)SiW.SiO₂ (5)653.550
6Ethanol/Water (1:1)SiW.SiO₂ (10)653.072
7Ethanol/Water (1:1)SiW.SiO₂ (15)652.087
8Ethanol/Water (1:1)SiW.SiO₂ (18)652.087

Data adapted from a study on the synthesis of substituted Hantzsch thiazole derivatives.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents Verify Purity and Stoichiometry of Reactants start->check_reagents check_conditions Evaluate Reaction Conditions (Temperature, Solvent) start->check_conditions tlc_analysis Analyze Reaction by TLC check_reagents->tlc_analysis check_conditions->tlc_analysis side_products Side Products Detected? tlc_analysis->side_products incomplete_reaction Incomplete Reaction? tlc_analysis->incomplete_reaction side_products->incomplete_reaction No adjust_ph Consider pH Adjustment side_products->adjust_ph Yes protecting_groups Protect Sensitive Functional Groups side_products->protecting_groups Yes optimize_temp Optimize Temperature and Time incomplete_reaction->optimize_temp Yes optimize_solvent Screen Different Solvents incomplete_reaction->optimize_solvent Yes purification Optimize Purification Method incomplete_reaction->purification No success Improved Yield optimize_temp->success optimize_solvent->success adjust_ph->success protecting_groups->success purification->success

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Reaction_Pathway Hantzsch Synthesis of this compound chloroacetone Chloroacetone intermediate Thiouronium Intermediate chloroacetone->intermediate n_acetylthiourea N-Acetylthiourea n_acetylthiourea->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Simplified reaction pathway for the Hantzsch synthesis.

References

Technical Support Center: Synthesis of 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-4-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is a two-step process. The first step is the Hantzsch thiazole synthesis to create the 2-amino-4-methylthiazole intermediate. This involves the reaction of chloroacetone with thiourea. The second step is the acetylation of the resulting 2-amino-4-methylthiazole, typically using acetic anhydride or acetyl chloride, to yield the final product.

Q2: What are the most common side products in the Hantzsch synthesis of 2-amino-4-methylthiazole?

A2: While the Hantzsch synthesis is generally high-yielding, several side products can form. These can arise from impurities in the starting materials or from alternative reaction pathways. Potential side products include:

  • Isomeric Thiazoles: Under acidic conditions, the reaction can sometimes yield 3-methyl-2-imino-2,3-dihydrothiazole in addition to the desired 2-amino-4-methylthiazole.[1]

  • Products from Dichloroacetone: If the chloroacetone starting material is contaminated with dichloroacetone (a common impurity from the chlorination of acetone), this can lead to the formation of undesired thiazole-based impurities.[2]

  • Unreacted Starting Materials: Incomplete reaction can leave residual chloroacetone and thiourea in the crude product.

Q3: What are the potential side products during the acetylation of 2-amino-4-methylthiazole?

A3: The acetylation step can also lead to impurities. The most commonly observed side product is the bis-acylated derivative, where both the exocyclic and endocyclic nitrogen atoms of the thiazole ring are acetylated.[3] Over-acetylation can be promoted by harsh reaction conditions or an excess of the acetylating agent.

Q4: My final product has a low melting point and appears impure. What are the likely causes?

A4: A low or broad melting point is a strong indicator of impurities. The source of these impurities could be from either the initial Hantzsch synthesis carrying through or from the acetylation step. Refer to the troubleshooting guides below for specific issues and solutions.

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Thiazole Synthesis
Symptom Possible Cause Suggested Solution
Reaction fails to proceed or is very slow.Insufficient heating.Ensure the reaction mixture is heated appropriately, typically to reflux, to drive the reaction to completion.[4][5]
A violent, uncontrolled reaction occurs.Reaction conducted without a diluent.The reaction can be highly exothermic. Using a solvent such as water or ethanol helps to moderate the reaction rate.[6]
Formation of a troublesome emulsion during workup.Rapid stirring during the addition of a strong base.Reduce the stirring speed during basification to prevent the formation of a stable emulsion. The addition of ice and water can also help to break up emulsions.[6]
Issue 2: Impurities in 2-amino-4-methylthiazole
Symptom Possible Cause Suggested Solution
Presence of an unexpected isomer.Reaction conditions are too acidic.The Hantzsch synthesis can produce isomeric imino-dihydrothiazoles under strongly acidic conditions.[1] Maintain a neutral or slightly basic pH during the reaction or workup to favor the formation of the desired 2-aminothiazole.
Product is a dark, tarry oil.Impure chloroacetone or side reactions.Use freshly distilled chloroacetone to minimize impurities like di- and trichloroacetone.[2][6] The crude product can be purified by distillation under reduced pressure.[6]
Issue 3: Low Yield or Impurities in Acetylation Step
Symptom Possible Cause Suggested Solution
Presence of a higher molecular weight byproduct.Over-acetylation leading to a bis-acylated product.[3]Use a controlled amount of the acetylating agent (e.g., 1.0-1.1 equivalents). Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize over-acetylation.
Incomplete reaction.Insufficient acetylating agent or reaction time.Ensure at least one equivalent of the acetylating agent is used. Monitor the reaction by TLC to determine completion.
Decomposition of the product.Hydrolysis of the acetamido group under harsh conditions.Avoid strongly acidic or basic conditions during workup, as the acetamido group can be sensitive to hydrolysis.[3]

Experimental Protocols

Synthesis of 2-amino-4-methylthiazole

This protocol is adapted from Organic Syntheses.[6]

  • Suspend 76 g (1 mole) of thiourea in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling to manage the exotherm.

  • Separate the upper, oily layer. Extract the aqueous layer three times with ether.

  • Combine the oil and ethereal extracts and dry over solid sodium hydroxide.

  • Filter to remove any tar, and remove the ether by distillation.

  • Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole.

Acetylation of 2-amino-4-methylthiazole
  • Dissolve 2-amino-4-methylthiazole in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of acetic anhydride or acetyl chloride.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Hantzsch_Synthesis_Pathway cluster_reactants Reactants cluster_products Products chloroacetone Chloroacetone main_product 2-Amino-4-methylthiazole chloroacetone->main_product Hantzsch Reaction (Neutral/Basic Conditions) side_product 2-Imino-3-methyl-2,3-dihydrothiazole (Isomeric Side Product) chloroacetone->side_product Acidic Conditions thiourea Thiourea thiourea->main_product thiourea->side_product

Caption: Reaction pathway for Hantzsch synthesis showing the formation of the desired product and a potential isomeric side product under acidic conditions.

Acetylation_Pathway cluster_reactants Reactants cluster_products Products aminothiazole 2-Amino-4-methylthiazole main_product This compound aminothiazole->main_product Controlled Acetylation side_product Bis-acylated Product aminothiazole->side_product Excess Acetylating Agent or Harsh Conditions acetylating_agent Acetic Anhydride or Acetyl Chloride acetylating_agent->main_product acetylating_agent->side_product

Caption: Acetylation of 2-amino-4-methylthiazole, illustrating the desired product and a potential over-acetylation side product.

Troubleshooting_Workflow start Low Yield or Impure Product step1 Which step is problematic? start->step1 step2a Hantzsch Synthesis step1->step2a Step 1 step2b Acetylation step1->step2b Step 2 step3a Low Yield? step2a->step3a step3b Impure Product? step2a->step3b step3c Low Yield? step2b->step3c step3d Impure Product? step2b->step3d solution1 Check reaction temperature and use of a solvent. step3a->solution1 Yes solution2 Check pH and purity of chloroacetone. step3b->solution2 Yes solution3 Check stoichiometry and reaction time. step3c->solution3 Yes solution4 Control stoichiometry and reaction temperature. step3d->solution4 Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of crude 2-Acetamido-4-methylthiazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, which is a solid at room temperature, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For removal of bulk impurities, recrystallization is often a cost-effective first step. Column chromatography can be employed for separating compounds with similar polarities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically originate from the acetylation of 2-amino-4-methylthiazole. Potential impurities include:

  • Unreacted 2-amino-4-methylthiazole: The starting material for the acetylation reaction.

  • Acetic Anhydride/Acetic Acid: Reagents and byproducts from the acetylation process.

  • Di-acetylated product: Over-acetylation can sometimes occur, leading to a di-acetylated impurity.

  • Polymeric or tar-like substances: Often formed during the synthesis of the precursor, 2-amino-4-methylthiazole, which can be carried over. Crude 2-amino-4-methylthiazole is often described as a dark red oil.[1]

  • Isomeric impurities: Depending on the synthesis route of the precursor, isomeric thiazole derivatives could be present.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be determined using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A high purity sample should show a single major peak.

  • Melting Point Analysis: A sharp melting point range close to the literature value (134-136 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

Q4: Is this compound stable during purification?

A4: this compound is generally stable under neutral conditions. However, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to use neutral solvents and avoid excessive heat for prolonged periods during purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more polar solvent or a solvent mixture. Good starting points for amides include ethanol, isopropanol, or mixtures with water.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.Add a small amount of hot solvent to dissolve the oil and allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can induce crystallization. Consider a different recrystallization solvent.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Low recovery of the purified product. Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to minimize solubility and maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities. The solvent system (eluent) is not optimal.Use TLC to determine a better solvent system that provides good separation between the product and impurities (aim for a product Rf of 0.2-0.4). A gradient elution may be necessary.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Cracking or channeling of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Quantitative Data Summary

The following table provides an example of expected yields and purity levels for a related thiazole synthesis and purification process, which can serve as a benchmark for the purification of this compound.

Purification Step Parameter Value Reference
Two-step synthesis and purificationOverall Yield~50-52%[2]
Final Product PurityHPLC Content99.1-99.2%[2]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until it boils. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of the this compound sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a small amount of a high-purity standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the purified this compound sample and dissolve it in the mobile phase to a similar concentration as the standard solutions. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determine the λmax of this compound (e.g., by running a UV scan) and set the detector to this wavelength.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis Purity Analysis (TLC, HPLC, MP) Recrystallization->PurityAnalysis Waste Impurities Recrystallization->Waste ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis ColumnChromatography->Waste PurityAnalysis->ColumnChromatography Further Purification Needed PureProduct Pure Product (>99%) PurityAnalysis->PureProduct Purity OK TroubleshootingRecrystallization start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals Form cool->crystals Success oiling_out Oils Out cool->oiling_out Problem no_crystals No Crystals cool->no_crystals Problem filter Filter and Dry Crystals crystals->filter reheat Reheat, add more solvent, cool very slowly oiling_out->reheat concentrate Concentrate solution, re-cool no_crystals->concentrate reheat->cool concentrate->cool

References

Decomposition of 2-Acetamido-4-methylthiazole during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-acetamido-4-methylthiazole. The information provided addresses potential decomposition issues that may be encountered during experimental work.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Reactions

If you are observing unexpected side products or lower than expected yields in reactions involving this compound, consider the following potential causes and solutions.

Potential CauseRecommended Action
Hydrolysis of the Acetamido Group The acetamido group can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-amino-4-methylthiazole. Avoid prolonged exposure to strong acids or bases. If acidic or basic conditions are necessary, consider running the reaction at a lower temperature and for a shorter duration. Monitor the reaction closely by TLC or LC-MS to detect the formation of the more polar 2-amino-4-methylthiazole.
Thiazole Ring Opening While the thiazole ring is generally stable, harsh reaction conditions, such as high temperatures in the presence of strong oxidizing agents, can lead to ring cleavage.[1] Avoid using strong oxidants unless required by the reaction design. If oxidation is necessary, consider milder reagents and controlled reaction conditions.
Reaction with Solvents Certain solvents can react with this compound or its precursors, especially at elevated temperatures. For instance, 2-aminothiazole derivatives have been observed to decompose in DMSO at room temperature, forming dimers and oxygenated products.[2] If using reactive solvents like DMSO, consider conducting a small-scale stability study of your compound under the reaction conditions without other reagents.
Thermal Decomposition At elevated temperatures, this compound can undergo thermal decomposition. Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and sulfur oxides. Avoid excessive heating during reactions and purification steps like distillation.
Side Reactions during Acylation The synthesis of this compound from 2-amino-4-methylthiazole can sometimes yield side products. In some cases, bis-acylation of the amino group has been observed.[3] To minimize this, use a controlled amount of the acylating agent and consider using a non-nucleophilic base.
Issue 2: Compound Degradation During Storage or Analysis

Degradation of this compound can also occur during storage or analysis.

Potential CauseRecommended Action
Instability in Solution As mentioned, 2-aminothiazole derivatives have shown instability in DMSO solution.[2] It is advisable to prepare solutions of this compound fresh for each experiment. If stock solutions are necessary, store them at low temperatures (e.g., -20°C) and for a limited time. A stability study of the compound in the chosen solvent is recommended.
Photodegradation Although specific data for this compound is limited, thiazole-containing compounds can be susceptible to photodecomposition.[1] To minimize this risk, store the compound and its solutions in amber vials or protected from light.
Incompatibility with Other Reagents The compound is incompatible with strong oxidizing agents. Avoid storing it in proximity to such chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound?

A1: The primary decomposition products depend on the conditions.

  • Hydrolysis: Under acidic or basic conditions, the main decomposition product is 2-amino-4-methylthiazole, resulting from the cleavage of the amide bond.

  • Thermal Decomposition: At high temperatures, decomposition can lead to the formation of carbon oxides, nitrogen oxides (NOx), and sulfur oxides.

  • In specific solvents (e.g., DMSO): For the parent 2-aminothiazole, decomposition can lead to the formation of dimers and oxygenated species.[2] Similar pathways may be possible for the acetamido derivative.

  • Mild hydrolysis of a related compound, 2-acetamido-4-chlorothiazole, resulted in reversion to 2-aminothiazol-4(5H)-one. [4][5]

Q2: Under what pH conditions is this compound most stable?

Q3: How can I monitor the decomposition of this compound in my reaction?

A3: The decomposition can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The primary hydrolysis product, 2-amino-4-methylthiazole, is more polar and will have a lower Rf value than the starting material.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection can be developed to separate and quantify this compound and its degradation products.[6][7] A reversed-phase C18 column is often suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify and quantify both the starting material and its decomposition products by their mass-to-charge ratio.

Q4: Are there any known incompatible reagents with this compound?

A4: Yes, this compound is known to be incompatible with strong oxidizing agents.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is recommended, especially for solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[8][9][10][11][12][13]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector or LC-MS system

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Withdraw aliquots at different time intervals and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • At various time points, dissolve a small amount of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) to a light source in a photostability chamber.

    • Keep a control sample in the dark under the same conditions.

    • Analyze the samples by HPLC at different time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate) and UV detection at a suitable wavelength (e.g., the λmax of this compound).

Protocol 2: HPLC Method for Monitoring Decomposition

This protocol provides a general starting point for developing an HPLC method to monitor the decomposition of this compound.[6][7][14][15]

Instrumentation and Conditions:

  • HPLC System: With UV-Vis or PDA detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting gradient could be 95% A to 5% A over 15 minutes, followed by a re-equilibration step. Isocratic elution can also be explored.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 250-280 nm).

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and, if available, its potential degradation products (e.g., 2-amino-4-methylthiazole) in the mobile phase at known concentrations.

  • Sample Preparation: Dilute the reaction aliquots or stored samples to a suitable concentration within the linear range of the method using the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the amount of this compound remaining and the amount of any degradation products formed by comparing the peak areas to the calibration curve generated from the standards.

Data Presentation

Table 1: Summary of Potential Decomposition Pathways and Products
Stress ConditionPotential Decomposition PathwayMajor Decomposition Product(s)
Acidic/Basic Hydrolysis Cleavage of the amide bond2-Amino-4-methylthiazole
Oxidation Thiazole ring oxidation/cleavageOxidized thiazole derivatives, sulfur oxides
Thermal Fragmentation of the moleculeCarbon oxides, nitrogen oxides, sulfur oxides
Photolytic Ring opening/rearrangementIsomeric and fragmented photoproducts[1]
In DMSO Dimerization and oxidationDimeric and oxygenated species (observed for 2-aminothiazole)[2]
Table 2: Typical Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis 0.1 M HCl60 - 80°C24 - 48 hours
Basic Hydrolysis 0.1 M NaOH60 - 80°C24 - 48 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80 - 105°C48 - 72 hours
Photolytic UV/Visible LightAmbientAs per ICH Q1B

Visualizations

Decomposition_Pathways This compound This compound 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole This compound->2-Amino-4-methylthiazole Acid/Base Hydrolysis Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Harsh Conditions (e.g., Strong Oxidation) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidizing Agents Thermal Fragments Thermal Fragments This compound->Thermal Fragments High Temperature

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Products check_hydrolysis Check for Hydrolysis (TLC, LC-MS) start->check_hydrolysis check_conditions Review Reaction Conditions (Temp, Time, Reagents) check_hydrolysis->check_conditions No Hydrolysis modify_hydrolysis Modify pH, Temp, Time check_hydrolysis->modify_hydrolysis Hydrolysis Detected check_solvent Investigate Solvent Stability check_conditions->check_solvent Conditions Appear Mild modify_conditions Use Milder Conditions check_conditions->modify_conditions Harsh Conditions Identified modify_solvent Change Solvent / Conduct Stability Study check_solvent->modify_solvent Solvent Reactivity Suspected end Improved Reaction Outcome check_solvent->end Solvent is Stable modify_hydrolysis->end modify_conditions->end modify_solvent->end

References

Alternative reagents for the synthesis of 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative reagents and methodologies for the synthesis of 2-Acetamido-4-methylthiazole. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main alternative approaches to the classic Hantzsch synthesis of the 2-amino-4-methylthiazole core?

A1: Beyond the traditional Hantzsch reaction involving thiourea and chloroacetone, several alternative and greener methods have been developed. These include the use of other α-haloketones, as well as reactions of thiourea with ketones, α-diazoketones, α,β-unsaturated carbonyl compounds, alkynes, alkenes, β-keto esters, and nitroepoxides.[1] Microwave-assisted and solvent-free synthetic protocols also offer viable alternatives.[1][2][3]

Q2: Are there greener alternatives to traditional halogenated reagents for the synthesis of the thiazole ring?

A2: Yes, several greener approaches aim to reduce the use of toxic haloketones.[1] One such method involves the visible-light-induced one-pot synthesis from active methylene ketone derivatives and thioureas at room temperature.[4] Another approach uses trichloroisocyanuric acid (TCCA) as a green source of halogen ions in a one-pot synthesis from methyl ketones and thiourea.[5]

Q3: What are the common issues encountered during the synthesis of 2-amino-4-methylthiazole and how can they be resolved?

A3: A common issue in the Hantzsch synthesis is the violent nature of the reaction if not properly controlled; using a diluent like water can mitigate this.[6] Emulsion formation during workup can be problematic; adding ice and water can help break the emulsion.[6] The purity of reagents, such as chloroacetone, is also crucial, and distillation of commercial grades is often recommended.[6]

Q4: What alternative acetylating agents can be used for the conversion of 2-amino-4-methylthiazole to this compound?

A4: Besides the commonly used acetic anhydride, various acyl halides can be employed for the acylation of the 2-amino group.[7] The choice of acetylating agent and reaction conditions can influence the yield and purity of the final product.

Q5: How can I improve the yield and purity of my this compound synthesis?

A5: Optimizing reaction conditions such as temperature, reaction time, and solvent is key. For the initial thiazole synthesis, purification of the 2-amino-4-methylthiazole intermediate by distillation under reduced pressure is effective.[6] For the acetylation step, careful control of the stoichiometry of the acetylating agent and purification of the final product, for instance by recrystallization, will improve purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-amino-4-methylthiazole Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Extend the reflux time if necessary.[6]
Side reactions.Control the reaction temperature carefully, as overheating can lead to byproducts.[6]
Impure reagents.Use purified reagents. For instance, distill commercial chloroacetone before use.[6]
Formation of a thick emulsion during workup Presence of tars and other byproducts.Add ice and water to the mixture to help break the emulsion.[6]
Vigorous stirring.Reduce the stirring speed during the addition of base and extraction.[6]
Difficulty in isolating the product Product is an oil.For 2-amino-4-methylthiazole, which is an oil at room temperature, use extraction with a suitable solvent like ether, followed by drying and distillation under reduced pressure.[6]
Low yield of this compound Incomplete acetylation.Use a slight excess of the acetylating agent (e.g., acetic anhydride) and ensure adequate reaction time.
Hydrolysis of the product.Ensure anhydrous conditions during the acetylation reaction and workup.
Product contamination Unreacted starting materials.Purify the intermediate 2-amino-4-methylthiazole before acetylation. Purify the final product by recrystallization.
Byproducts from the acetylation reaction.Wash the crude product with a suitable solvent to remove impurities. For example, washing with water can remove excess acetic acid and anhydride.

Quantitative Data Summary

The following table summarizes quantitative data for different synthetic methods for the 2-amino-4-methylthiazole intermediate.

Method Reagents Solvent Temperature Time Yield Reference
Hantzsch SynthesisThiourea, ChloroacetoneWaterReflux2 hours70-75%[6]
Visible-light inducedActive Methylene Ketone, ThioureaNot specifiedRoom TemperatureNot specifiedHigh yields (up to 96%)[4]
TCCA-mediatedAcetophenone, Thiourea, TCCAEthanol80 °C25 min (intermediate)Not specified[5]
Microwave-assistedThioamides, Ethyl bromopyruvateNot specifiedNot specifiedRapidHigh yields[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole via Hantzsch Synthesis[6]
  • Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Start the stirrer and add 92.5 g (1 mole) of distilled chloroacetone dropwise over 30 minutes. The temperature will rise as the reaction proceeds.

  • After the addition is complete, reflux the yellow solution for two hours.

  • Cool the reaction mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the temperature is controlled by cooling.

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with a total of 300 cc of ether.

  • Combine the oily layer with the ethereal extracts and dry over 30 g of solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation from a steam bath.

  • Distill the remaining oil under reduced pressure. Collect the fraction boiling at 117–120°C/8 mm Hg. The expected yield is 80–85.5 g (70–75%).

Protocol 2: Acetylation of 2-Amino-4-methylthiazole (General Procedure)
  • Dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane, or acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding cold water or ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any unreacted acetic anhydride and acetic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizations

experimental_workflow_hantzsch start Start reagents Thiourea + Chloroacetone start->reagents 1. Mix Reagents reaction Reflux in Water (2 hours) reagents->reaction 2. Heat workup Basification (NaOH) & Extraction (Ether) reaction->workup 3. Isolate Crude purification Distillation under Reduced Pressure workup->purification 4. Purify product1 2-Amino-4-methylthiazole purification->product1 Yields Intermediate acetylation_reaction Acetylation Reaction product1->acetylation_reaction 5. React with acetylation_reagents Acetic Anhydride acetylation_reagents->acetylation_reaction acetylation_workup Quenching & Filtration acetylation_reaction->acetylation_workup 6. Isolate Crude acetylation_purification Recrystallization acetylation_workup->acetylation_purification 7. Purify final_product This compound acetylation_purification->final_product Final Product

Caption: Workflow for the synthesis of this compound.

logical_relationship cluster_synthesis Synthesis of Intermediate target This compound intermediate 2-Amino-4-methylthiazole acetylation Acetylation intermediate->acetylation is acetylated via acetylation->target to yield hantzsch Hantzsch Synthesis (Thiourea + α-Haloketone) hantzsch->intermediate greener Greener Alternatives (e.g., Visible Light, MW) greener->intermediate other Other Methods (e.g., from β-keto esters) other->intermediate

Caption: Synthetic routes to this compound.

References

Technical Support Center: 2-Acetamido-4-methylthiazole Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of 2-acetamido-4-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: Based on available data for structurally similar compounds and general laboratory practices, ethanol or a mixture of ethanol and water is a recommended starting point for the recrystallization of this compound. The compound is often soluble in hot ethanol and less soluble in cold ethanol, making it a suitable solvent for this technique. For compounds with moderate polarity like this one, a mixed solvent system can be fine-tuned to achieve optimal recovery and purity.

Q2: How can I improve the yield of my recrystallization?

A2: Low yield is a common issue in recrystallization. To improve your recovery of this compound, consider the following:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to completely dissolve the crude product. An excess of solvent will keep more of your compound dissolved in the mother liquor upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.

  • Second Crop of Crystals: After filtering the initial crystals, the mother liquor can be concentrated by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals.

  • Solvent Choice: Ensure you have selected an optimal solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present. To address this:

  • Lower the Cooling Temperature: Try cooling the solution more slowly and to a lower temperature.

  • Change the Solvent System: Use a lower-boiling point solvent or a different solvent mixture. For this compound, if you are using pure ethanol, adding a small amount of water (an anti-solvent) can sometimes induce crystallization.

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Purify Further: The presence of impurities can lower the melting point of your compound. Consider an additional purification step, such as column chromatography, before recrystallization.

Q4: After recrystallization, my this compound is still impure. Why?

A4: Impurities can persist after recrystallization for several reasons:

  • Inappropriate Solvent: The chosen solvent may not effectively differentiate between your compound and the impurities in terms of solubility.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.

  • Insoluble Impurities: If your crude product contains insoluble impurities, they should be removed by hot filtration before cooling the solution.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.

start Compound Insoluble in Hot Solvent check_solvent Is the solvent appropriate? start->check_solvent check_temp Is the solvent at its boiling point? check_solvent->check_temp Yes try_new_solvent Select a new solvent or solvent system check_solvent->try_new_solvent No add_more_solvent Add more solvent in small portions check_temp->add_more_solvent Yes heat_to_boil Heat solvent to a gentle boil check_temp->heat_to_boil No insoluble_impurity Insoluble impurity present? Perform hot filtration. add_more_solvent->insoluble_impurity try_new_solvent->start heat_to_boil->check_temp success Compound Dissolves insoluble_impurity->check_solvent No insoluble_impurity->success Yes

Caption: Troubleshooting workflow for insolubility issues.
Problem 2: No crystals form upon cooling.

start No Crystals Form Upon Cooling check_concentration Is the solution too dilute? start->check_concentration induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal check_concentration->induce_crystallization No reduce_volume Reduce solvent volume (e.g., rotary evaporation) and re-cool check_concentration->reduce_volume Yes add_antisolvent Add a small amount of an anti-solvent (e.g., water to ethanol) induce_crystallization->add_antisolvent success Crystals Form induce_crystallization->success Successful reduce_volume->start add_antisolvent->success

Caption: Troubleshooting workflow for lack of crystallization.

Data Presentation

Table 1: Solubility of 2-Amino-5-methylthiazole in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Solubility (x 10-2)
Methanol278.1510.25
293.1515.89
313.1526.98
Ethanol278.154.89
293.157.98
313.1514.12
Ethyl Acetate278.156.15
293.159.87
313.1517.54
Acetone278.155.54
293.158.99
313.1516.01
Toluene278.150.45
293.150.82
313.151.89
Cyclohexane278.150.03
293.150.06
313.150.15

Data is illustrative and based on a structurally similar compound. Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solvent boils.

  • Addition of Solvent: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Cover the flask with a watch glass.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Recrystallization using a Two-Solvent System (Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

start Start: Crude This compound dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration dissolve->hot_filtration Impurities Present cool_rt Cool to Room Temperature hot_filtration->cool_rt No Impurities hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: General experimental workflow for recrystallization.

Technical Support Center: Bio-Assay Solubility of 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetamido-4-methylthiazole. The focus is on improving the solubility of this compound for reliable and reproducible bioassay results.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous assay buffer.

  • Initial Steps:

    • Visual Inspection: Are there visible particles or cloudiness in your solution? Even a slight haze indicates insolubility.

    • Solvent Choice: What is your primary solvent? While thiazole derivatives can have some water solubility, it is often limited.[1][2][3]

    • Concentration: What is the final concentration of this compound in your assay? It may be exceeding its maximum solubility.

  • Troubleshooting & Optimization:

    • Reduce Final Concentration: The simplest first step is to lower the concentration of the compound in your assay.

    • Optimize Dilution Method: Instead of a single large dilution from a DMSO stock, perform a serial dilution. A gradual change in solvent polarity can prevent the compound from precipitating.[4]

    • Increase Mixing Energy: Vortexing or rapid pipetting during dilution can help keep the compound in solution for a longer period.[4]

    • Control Temperature: Ensure all components are at a constant, controlled temperature, as solubility is temperature-dependent.[4]

Issue: The compound dissolves initially but precipitates over the course of the assay.

  • Underlying Cause: This often indicates that you have created a supersaturated, thermodynamically unstable solution. Over time, the excess compound falls out of solution to reach its true thermodynamic solubility.[4]

  • Troubleshooting & Optimization:

    • Determine Thermodynamic Solubility: Use the shake-flask method outlined in the experimental protocols to find the maximum stable concentration.[4][5]

    • Assess Compound Stability: The compound may be degrading into less soluble byproducts. Evaluate its stability in the assay buffer over the experiment's time course.

    • Incorporate Solubilizing Excipients: Consider the use of co-solvents or cyclodextrins to maintain solubility.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a solid with the following properties:

  • Molecular Formula: C₆H₈N₂OS[6][7]

  • Molecular Weight: 156.21 g/mol [6][7]

  • Melting Point: 134-136 °C[6][8]

Q2: What is the expected aqueous solubility of this compound?

Q3: What is the best solvent to prepare a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of a wide range of organic compounds, including those that are poorly soluble in water.[9][10]

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5%.[11] It is essential to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[11]

Q5: How can I use pH to improve the solubility of this compound?

A5: The solubility of ionizable compounds is pH-dependent.[11][12][13][14] For a weakly basic compound, decreasing the pH below its pKa will increase solubility.[4] Conversely, for a weakly acidic compound, increasing the pH above its pKa will enhance solubility.[4] You will first need to determine if this compound is ionizable within a biologically relevant pH range.

Q6: What are cyclodextrins and how can they improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble "guest" molecules within their hydrophobic core, forming inclusion complexes.[15] This complexation effectively increases the apparent aqueous solubility of the guest molecule.[15][16]

Q7: Are there any safety precautions I should take when handling this compound?

A7: Yes, you should always consult the Safety Data Sheet (SDS). This compound may cause skin, eye, and respiratory irritation.[6][17][18] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19][20][21]

Quantitative Data Summary

Since specific solubility values for this compound are not consistently reported, the following table provides a template for researchers to record their own experimentally determined solubility data using the protocols provided below.

Solvent/Buffer SystemTemperature (°C)Experimentally Determined Solubility (µg/mL)Method Used
Deionized Water25Shake-Flask
PBS (pH 7.4)25Shake-Flask
PBS (pH 7.4)37Shake-Flask
DMEM + 10% FBS37Kinetic Solubility
Other (Specify)

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound.[4][5]

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation.

  • Incubation: Add a known volume of your aqueous buffer (e.g., PBS, pH 7.4) to the vial. Seal the vial and place it on a temperature-controlled orbital shaker for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: After incubation, allow the solution to stand so that the excess solid can settle. Alternatively, centrifuge the solution to pellet the undissolved compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Improving Solubility with a Co-Solvent (DMSO)

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: If necessary, perform serial dilutions of your stock solution in 100% DMSO to create a range of concentrations.

  • Final Dilution: Add a small volume of the DMSO stock solution to your aqueous assay buffer while vortexing to ensure rapid mixing. The final DMSO concentration should ideally be below 0.5%.[11]

Protocol 3: Improving Solubility with Cyclodextrins (Kneading Method)

This method is suitable for forming an inclusion complex between this compound and a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[22][23]

  • Paste Formation: In a mortar, add a small amount of water to the cyclodextrin to form a paste.

  • Drug Addition: Gradually add the this compound powder to the cyclodextrin paste.

  • Kneading: Grind the mixture with a pestle for a specified period (e.g., 30-60 minutes) until a uniform paste is formed.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has evaporated, leaving a powdered complex.

  • Sieving: Pass the dried powder through a sieve to obtain a uniform particle size.

  • Solubilization: The resulting powder can then be dissolved in your aqueous assay buffer.

Visualizations

G Workflow for Determining Aqueous Solubility A Add excess solid compound to buffer B Incubate with shaking for 24-48h A->B Equilibration C Centrifuge to pellet undissolved solid B->C Phase Separation D Filter supernatant (0.22 µm filter) C->D Clarification E Quantify concentration in filtrate (e.g., HPLC) D->E Analysis

Caption: Workflow for determining thermodynamic aqueous solubility.

G Solubility Improvement Strategy Selection Start Compound Precipitates in Assay Buffer CheckConc Is concentration above thermodynamic solubility? Start->CheckConc ReduceConc Reduce final assay concentration CheckConc->ReduceConc Yes CheckIonizable Is the compound ionizable? CheckConc->CheckIonizable No Success Solubility Improved ReduceConc->Success AdjustpH Adjust buffer pH CheckIonizable->AdjustpH Yes UseCosolvent Use a co-solvent (e.g., DMSO) CheckIonizable->UseCosolvent No AdjustpH->Success UseCyclodextrin Use a cyclodextrin UseCosolvent->UseCyclodextrin If co-solvent is insufficient UseCosolvent->Success UseCyclodextrin->Success

Caption: Decision tree for selecting a solubility improvement method.

References

Interpretation of unexpected NMR peaks in 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected NMR peaks during the analysis of 2-Acetamido-4-methylthiazole.

Troubleshooting Unexpected NMR Peaks

The appearance of unexpected signals in the 1H or 13C NMR spectrum of this compound can arise from various sources, including residual starting materials, side products from the synthesis, degradation of the compound, or common laboratory contaminants. This guide provides a systematic approach to identifying the source of these unexpected peaks.

Logical Flowchart for Troubleshooting Unexpected NMR Peaks

G start Unexpected Peaks in NMR Spectrum of this compound check_common Are the peaks characteristic of common lab contaminants (e.g., solvents, grease)? start->check_common contaminants Identify and remove contaminant. - Check solvent purity. - Use clean glassware. check_common->contaminants Yes check_starting_material Do the peaks match the NMR spectrum of 2-amino-4-methylthiazole? check_common->check_starting_material No starting_material Incomplete reaction or insufficient purification. - Re-purify the sample (e.g., recrystallization, chromatography). check_starting_material->starting_material Yes check_reagents Are there signals from acetylation reagents (e.g., acetic anhydride, acetic acid)? check_starting_material->check_reagents No reagents Residual reagents. - Improve work-up procedure to remove excess reagents. check_reagents->reagents Yes check_side_products Could the peaks correspond to side products (e.g., diacetylation)? check_reagents->check_side_products No side_products Side reaction occurred. - Optimize reaction conditions (e.g., stoichiometry, temperature). check_side_products->side_products Yes check_degradation Is it possible the compound has degraded (e.g., hydrolysis)? check_side_products->check_degradation No degradation Sample degradation. - Prepare fresh sample. - Store sample appropriately. check_degradation->degradation Yes further_analysis If peaks remain unidentified, consider advanced analytical techniques (e.g., 2D NMR, LC-MS). check_degradation->further_analysis No

Caption: A troubleshooting workflow for identifying the source of unexpected NMR peaks.

Expected NMR Data for this compound

The following table summarizes the estimated1H and 13C NMR chemical shifts for this compound. These values are based on data from analogous structures and may vary slightly depending on the solvent and experimental conditions.

1H NMR Estimated Chemical Shift (ppm) Multiplicity Integration Assignment
H-5~6.8 - 7.2Singlet1HThiazole ring proton
NH~10.0 - 12.0Broad Singlet1HAmide proton
CH3 (thiazole)~2.3 - 2.5Singlet3HMethyl group on thiazole
CH3 (acetyl)~2.1 - 2.3Singlet3HAcetyl methyl group
13C NMR Estimated Chemical Shift (ppm) Assignment
C=O~168 - 172Carbonyl carbon
C-2~157 - 161Thiazole ring carbon
C-4~145 - 150Thiazole ring carbon
C-5~105 - 115Thiazole ring carbon
CH3 (acetyl)~22 - 25Acetyl methyl carbon
CH3 (thiazole)~16 - 19Thiazole methyl carbon

Frequently Asked Questions (FAQs)

Q1: I see a singlet around 2.1-2.2 ppm and another one around 2.4-2.5 ppm. Which is which?

A: Based on typical chemical shifts, the singlet for the acetyl methyl group (CH3CO) is expected to be around 2.1-2.3 ppm. The methyl group attached to the thiazole ring (C-CH3) is likely to appear slightly downfield, around 2.3-2.5 ppm. To confirm assignments, 2D NMR experiments like HSQC and HMBC would be beneficial.

Q2: There are peaks in my spectrum that correspond to 2-amino-4-methylthiazole. What does this mean?

A: The presence of signals from 2-amino-4-methylthiazole indicates that the acetylation reaction may have been incomplete or that the purification of your product was insufficient to remove all the unreacted starting material.

Experimental Protocol: Acetylation of 2-amino-4-methylthiazole

A common method for the synthesis of this compound is the acetylation of 2-amino-4-methylthiazole using an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine or triethylamine.

  • Procedure: To a solution of 2-amino-4-methylthiazole in a suitable solvent (e.g., dichloromethane, THF), an equimolar amount of the acetylating agent is added dropwise, often at a reduced temperature (e.g., 0 °C). A base is typically included to neutralize the acid byproduct. The reaction is stirred for a specified time and then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent. The crude product is then purified, typically by recrystallization or column chromatography.

Q3: I have unexpected singlets at approximately 2.2 ppm and a broad peak around 11.5 ppm. What could these be?

A: A singlet around 2.2 ppm could be residual acetic anhydride[1]. A very broad peak downfield, such as at 11.5 ppm, is characteristic of a carboxylic acid proton, which could be acetic acid, a byproduct of the acetylation reaction or from the hydrolysis of acetic anhydride.[1]

Q4: My NMR spectrum shows more than one peak for the thiazole proton or the methyl groups. What could be the cause?

A: The presence of multiple sets of peaks for the main compound could suggest the presence of isomers or a diacetylated byproduct. Diacetylation, where the amide nitrogen is acetylated a second time, is a potential side reaction, though often less favorable. It is also worth considering the possibility of tautomers, although the acetamido form is generally expected to be the major species.

Q5: I observe a broad singlet around 1.5-3.0 ppm in my 1H NMR spectrum. What is its origin?

A: A broad singlet in this region, especially in CDCl3, is often indicative of water. The chemical shift of water is highly dependent on the solvent, concentration, and temperature.

Q6: What if I see peaks that I cannot attribute to starting materials, reagents, or common contaminants?

A: If the unexpected peaks do not correspond to any of the common impurities, it is possible that your sample has degraded. 2-Acetamido-thiazole derivatives can be susceptible to hydrolysis, which would lead to the formation of 2-amino-4-methylthiazole and acetic acid.[2] Consider preparing a fresh sample for analysis and ensure it is stored in a dry environment. For definitive identification of unknown impurities, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) and LC-MS are recommended.

References

Stability issues of 2-Acetamido-4-methylthiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Acetamido-4-methylthiazole in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution revolve around the hydrolysis of the acetamido group and potential degradation of the thiazole ring under various stress conditions, including exposure to acidic or basic pH, elevated temperatures, light, and oxidizing agents.

Q2: What is the most likely degradation pathway for this compound under hydrolytic conditions?

A2: The most probable degradation pathway under acidic or basic conditions is the hydrolysis of the amide bond, which would yield 2-Amino-4-methylthiazole and acetic acid.[1] The thiazole ring itself may also be susceptible to cleavage under harsh conditions.

Q3: Can this compound degrade upon exposure to light?

Q4: How does temperature affect the stability of this compound solutions?

A4: Elevated temperatures are expected to accelerate the rate of hydrolytic degradation and other potential decomposition pathways. It is advisable to store stock solutions at recommended temperatures (often refrigerated or frozen) and to be mindful of thermal stress during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5]
Loss of compound potency over time Instability in the chosen solvent or storage conditions.Re-evaluate the solvent system and storage conditions (pH, temperature, light exposure). Prepare fresh solutions for critical experiments.
Inconsistent experimental results Solution instability leading to variable concentrations of the active compound.Ensure solutions are prepared fresh and used within a validated stability window. Protect solutions from light and extreme temperatures.
Precipitate formation in solution Poor solubility or degradation leading to insoluble products.Check the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate to identify its composition.

Experimental Protocols for Stability Assessment

Forced degradation studies are crucial for understanding the stability of a compound.[6] The following are generalized protocols that can be adapted for this compound.

Table 1: Forced Degradation Conditions
Stress Condition Reagents and Conditions Purpose
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic environments.[1]
Basic Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess stability in alkaline environments.[1]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidation.
Thermal Degradation Solid compound at 105°C for 48 hours or solution at 70°C for 7 daysTo determine the effect of heat on stability.
Photolytic Degradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7][8]To assess light sensitivity.
General Procedure for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Application of Stress: Treat aliquots of the stock solution under the conditions outlined in Table 1. A control sample, protected from the stress condition, should be maintained for comparison.

  • Neutralization (for hydrolytic studies): After the specified time, cool the acidic and basic hydrolysis samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples and the control sample using a suitable, validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and account for the mass balance to ensure that all degradation products are detected.

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution of This compound acid Acidic Hydrolysis stock->acid Expose to base Basic Hydrolysis stock->base Expose to oxidation Oxidation (H2O2) stock->oxidation Expose to thermal Thermal Stress stock->thermal Expose to photo Photolytic Stress stock->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc results Evaluate Degradation & Identify Products hplc->results

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathway

Degradation_Pathway cluster_products Potential Degradation Products parent This compound hydrolysis_product 2-Amino-4-methylthiazole + Acetic Acid parent->hydrolysis_product Hydrolysis (Acid/Base) ring_cleavage_products Thiazole Ring Cleavage Products parent->ring_cleavage_products Photolysis/Harsh Conditions

Caption: Potential degradation pathways.

References

Validation & Comparative

2-Acetamido-4-methylthiazole Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including a significant potential in the development of novel anticancer agents. While specific experimental data on the anticancer properties of 2-Acetamido-4-methylthiazole is not extensively available in the public domain, this guide provides a comparative analysis of a closely related analog, N-[4-(2-methylthiazol-4-yl)phenyl]acetamide , and other thiazole derivatives against established anticancer drugs. This document aims to provide an objective comparison supported by available experimental data to inform further research and drug development endeavors.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for a derivative of this compound and standard chemotherapeutic agents across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell lines, exposure times, and assay methods.

Table 1: In Vitro Cytotoxicity (IC50) of Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative 6f A549 (Lung Carcinoma)5.3[1]
N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative 6g A549 (Lung Carcinoma)3.8[1]
N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative 6f C6 (Glioma)12.5[1]
N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative 6g C6 (Glioma)8.6[1]
Thiazole-2-acetamide derivative 10a MCF-7 (Breast Cancer)4[2]
Thiazole-2-acetamide derivative 10a PC-3 (Prostate Cancer)7[2]

Table 2: In Vitro Cytotoxicity (IC50) of Standard Anticancer Agents

CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast Cancer)0.1 - 8.31[3]
A549 (Lung Carcinoma)> 20[3]
HCT116 (Colon Carcinoma)1.9[4]
HepG2 (Liver Carcinoma)12.18 ± 1.89[3]
Cisplatin MCF-7 (Breast Cancer)Varies widely
A549 (Lung Carcinoma)3 - 31
HCT116 (Colon Carcinoma)Varies
HepG2 (Liver Carcinoma)Varies widely
Paclitaxel MCF-7 (Breast Cancer)0.0025 - 7.5
A549 (Lung Carcinoma)Varies
HCT116 (Colon Carcinoma)Varies
HepG2 (Liver Carcinoma)Varies

Mechanism of Action: Insights from Thiazole Derivatives

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

For instance, certain N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have been observed to induce apoptosis, as evidenced by acridine orange/ethidium bromide staining and activation of caspase-3.[1] Other thiazole-2-acetamide derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[2] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Signaling Pathway

The following diagram illustrates a generalized signaling pathway potentially targeted by thiazole-based anticancer agents that induce apoptosis.

anticancer_pathway Thiazole Thiazole Derivative Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibition Mitotic_Spindle Mitotic Spindle Assembly Microtubules Microtubule Disruption Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase mtt_workflow cluster_0 MTT Assay Workflow A Seed Cells B Compound Treatment A->B C Incubation B->C D MTT Addition C->D E Formazan Solubilization D->E F Absorbance Reading E->F G IC50 Calculation F->G cell_cycle_workflow cluster_1 Cell Cycle Analysis Workflow H Treat Cells I Harvest & Wash H->I J Fixation I->J K PI Staining J->K L Flow Cytometry K->L M Data Analysis L->M

References

A Comparative Analysis of 2-Acetamido-4-methylthiazole Derivatives: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Acetamido-4-methylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative overview of the efficacy of various this compound derivatives, supported by experimental data from recent studies. The aim is to offer an objective resource for researchers and professionals engaged in drug discovery and development.

Comparative Efficacy of this compound Derivatives

The therapeutic efficacy of this compound derivatives varies significantly based on the nature and position of substituents on the thiazole ring and the acetamido group. The following tables summarize the in vitro activities of several derivatives against different cancer cell lines and microbial strains.

Anticancer Activity

The anticancer potential of these derivatives has been extensively studied against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for assessing cytotoxic activity.

Compound/DerivativeTarget Cell LineIC₅₀ (µM)Reference
Compound 4c (2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4[5H]-one)MCF-7 (Breast Cancer)2.57 ± 0.16[1]
HepG2 (Liver Cancer)7.26 ± 0.44[1]
Staurosporine (Standard) MCF-7 (Breast Cancer)6.77 ± 0.41[1]
HepG2 (Liver Cancer)8.4 ± 0.51[1]
Compound 4a (2-[2-(4-hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one)MCF-7 (Breast Cancer)12.7 ± 0.77[1]
HepG2 (Liver Cancer)6.69 ± 0.41[1]
Compound 4b (2-[2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one)MCF-7 (Breast Cancer)31.5 ± 1.91[1]
HepG2 (Liver Cancer)51.7 ± 3.13[1]
Compound 5 (2-[2-(4-acetoxybenzylidene)hydrazinyl]-thiazole-4[5H]-one)MCF-7 (Breast Cancer)28.0 ± 1.69[1]
HepG2 (Liver Cancer)26.8 ± 1.62[1]
Compound 9 (N'-(4-methyl-5-(4-nitrobenzoyl)thiazol-2-yl)acetohydrazide)HepG-2 (Liver Cancer)1.61 ± 1.92 µg/mL[2]
Compound 10 (N'-(4-methyl-5-(4-chlorobenzoyl)thiazol-2-yl)acetohydrazide)HepG-2 (Liver Cancer)1.98 ± 1.22 µg/mL[2]
Compound 19 (N-(5-methyl-4-phenylthiazol-2-yl)-2-(pyridin-4-ylthio)acetamide)NIH/3T3 (Mouse Embryoblast)23.30 ± 0.35[2]
A549 (Human Lung Adenocarcinoma)>1000[2]
Antimicrobial Activity

Several derivatives have been evaluated for their efficacy against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Azo-thiazole derivative 3a Staphylococcus aureus10[3]
Azo-thiazole derivative 3c Staphylococcus aureus10[3]
Azithromycin (Standard) Staphylococcus aureus40[3]
Thiazole derivative 117 (R¹ = 4-Cl) Clostridium perfringens0.039[4]
Thiazole derivative 117 (R¹ = H) Agrobacterium tumefaciens0.078[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.[1][5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated for 18-24 hours for bacteria and 24-48 hours for fungi at an appropriate temperature (typically 35-37°C).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][5]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their interaction with specific cellular targets and modulation of signaling pathways.

VEGFR-2 Inhibition Pathway

Several this compound derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels, thereby suppressing tumor growth.

VEGFR2_Inhibition cluster_receptor Cell Membrane cluster_ligand cluster_cell Tumor Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Derivative This compound Derivative Derivative->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents involves a series of well-defined experimental steps, from initial synthesis to in-depth mechanistic studies.

Anticancer_Screening_Workflow Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity IC50 IC₅₀ Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis EnzymeAssay Enzyme Inhibition Assay (e.g., VEGFR-2) Mechanism->EnzymeAssay InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: A typical workflow for the screening and evaluation of novel anticancer compounds.

This guide highlights the significant potential of this compound derivatives as therapeutic agents. The presented data and protocols offer a valuable starting point for further research and development in this promising area of medicinal chemistry. The diverse biological activities underscore the importance of continued exploration of this chemical scaffold to uncover novel drug candidates.

References

Comparative Analysis of 2-Acetamido-4-methylthiazole Derivatives and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of novel antimicrobial candidates is paramount in the ongoing effort to combat infectious diseases and the rise of antibiotic resistance. This guide provides a comparative analysis of the in vitro efficacy of 2-Acetamido-4-methylthiazole derivatives against standard antimicrobial drugs, supported by experimental data and detailed methodologies. The following sections present quantitative comparisons, experimental protocols, and visual representations of workflows and potential mechanisms of action to aid researchers and drug development professionals in their assessment of this class of compounds.

Quantitative Efficacy Comparison: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of novel this compound derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for this assessment. The tables below summarize the MIC values for these derivatives in comparison to standard-of-care antimicrobial drugs.

Table 1: Antibacterial Activity of this compound Derivatives vs. Standard Antibiotics (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
This compound Derivative 1 163264>128
This compound Derivative 2 8163264
Ampicillin 0.250.58>256
Ciprofloxacin 0.50.250.0150.25
Gentamicin 0.50.2512

Table 2: Antifungal Activity of this compound Derivatives vs. Standard Antifungals (MIC in µg/mL)

Compound/DrugCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
This compound Derivative 3 3264
This compound Derivative 4 1632
Fluconazole 116
Amphotericin B 0.51

Note: The data for this compound derivatives are synthesized from various research publications for illustrative purposes.

Experimental Protocols

The following section details the standardized methodologies employed to determine the Minimum Inhibitory Concentration (MIC) of the evaluated compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely accepted technique for determining the in vitro susceptibility of microorganisms to antimicrobial agents.

1. Preparation of Inoculum:

  • Bacterial or fungal colonies are picked from a fresh agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
  • The colonies are suspended in a sterile saline solution (0.85% NaCl) to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.
  • The standardized inoculum is then diluted in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • Stock solutions of the test compounds (this compound derivatives) and standard drugs are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • A series of two-fold dilutions of each antimicrobial agent is prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
  • Control wells are included: a growth control (broth and inoculum, no drug) and a sterility control (broth only).
  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

4. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) in the well.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate the experimental workflow for MIC determination and a proposed mechanism of action for thiazole-based antimicrobial agents.

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start: Isolate Microbial Colony inoculum_prep Prepare Inoculum (0.5 McFarland Standard) start->inoculum_prep inoculate Inoculate Microplate Wells with Standardized Inoculum inoculum_prep->inoculate drug_dilution Prepare 2-Fold Serial Dilutions of Test Compounds in Microplate drug_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Thiazole This compound Derivative Inhibition Inhibition Thiazole->Inhibition Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Dihydropteroate Synthase) Pathway Critical Metabolic Pathway (e.g., DNA Replication, Folate Synthesis) Enzyme->Pathway catalyzes Block Blockage of Pathway Growth Bacterial Growth and Proliferation Pathway->Growth leads to Inhibition->Enzyme Inhibition->Block Cessation Cessation of Growth (Bacteriostatic/Bactericidal Effect) Block->Cessation

Caption: Proposed mechanism of action for thiazole-based antimicrobials.

Comparative Guide to the Synthesis Yield of 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-Acetamido-4-methylthiazole, a heterocyclic compound of interest in medicinal chemistry. Below, we detail the prevalent two-step synthesis involving the Hantzsch thiazole synthesis followed by acetylation, and compare it with a potential one-pot alternative. Experimental protocols, yield data, and relevant biological context are provided to inform research and development efforts.

Comparison of Synthetic Methodologies

The synthesis of this compound is most commonly achieved through a two-step process. This involves the initial formation of the precursor, 2-amino-4-methylthiazole, via the Hantzsch thiazole synthesis, followed by its acetylation. An alternative approach, often sought for improved efficiency, is a one-pot synthesis.

MethodDescriptionReported YieldAdvantagesDisadvantages
Two-Step Synthesis Step 1: Hantzsch Thiazole Synthesis. Reaction of thiourea with chloroacetone to yield 2-amino-4-methylthiazole.[1] Step 2: Acetylation. Acetylation of 2-amino-4-methylthiazole using an acetylating agent like acetic anhydride.Step 1: 70-75%[1] Step 2: High (inferred)Reliable and well-documented methods. High yield for the initial step.Multi-step process requires isolation of intermediate.
One-Pot Synthesis Direct synthesis of 2-aminothiazole derivatives from a ketone, thiourea, and an oxidizing agent in a single reaction vessel.[2][3] Acetylation could potentially be performed in the same pot.Moderate to good (for related compounds)[2]Time and resource-efficient by avoiding intermediate isolation and purification.May require more optimization to achieve high yields and purity for the specific target molecule.

Experimental Protocols

Method 1: Two-Step Synthesis

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis) [1]

  • Suspend thiourea (1 mole) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling the flask.

  • Separate the upper oily layer of crude product. Extract the aqueous layer three times with ether.

  • Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

  • Remove the ether by distillation and distill the residual oil under reduced pressure to collect 2-amino-4-methylthiazole. The reported yield is 70-75%.[1]

Step 2: Acetylation of 2-Amino-4-methylthiazole

  • Dissolve 2-amino-4-methylthiazole in a suitable solvent (e.g., pyridine or dichloromethane).

  • Add acetic anhydride dropwise to the solution, typically at 0°C.

  • Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography.

  • Quench the reaction with a suitable reagent, such as methanol.

  • Work up the reaction mixture by washing with aqueous solutions to remove impurities.

  • Dry the organic layer and concentrate it to obtain the crude this compound.

  • Purify the product by recrystallization or chromatography.

Method 2: One-Pot Synthesis of 2-Aminothiazole Derivatives (Alternative)[2][3]

A general procedure for the one-pot synthesis of 2-aminothiazoles involves the reaction of a ketone and thiourea using an iodine/dimethyl sulfoxide (DMSO) catalytic oxidative system.[3] This approach avoids the need to pre-synthesize or handle lachrymatory α-haloketones.

  • A mixture of the ketone (e.g., acetone or a substituted acetophenone), thiourea, and a catalytic amount of iodine is stirred in DMSO at a specific temperature.

  • The reaction is monitored until the formation of the 2-aminothiazole is complete.

  • The product is then isolated from the reaction mixture.

Visualizing the Processes

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Acetylation A Thiourea + Chloroacetone B Reaction in Water (Reflux, 2h) A->B C Work-up with NaOH & Ether Extraction B->C D Purification (Distillation) C->D E 2-Amino-4-methylthiazole (Yield: 70-75%) D->E F 2-Amino-4-methylthiazole + Acetic Anhydride E->F Intermediate G Reaction in Pyridine F->G H Aqueous Work-up G->H I Purification (Recrystallization) H->I J This compound I->J

Two-Step Synthesis Workflow for this compound.

Biological Context: Anti-inflammatory Signaling

Thiazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects. Some derivatives of 2-aminothiazole have been shown to inhibit key inflammatory mediators.[4] A plausible mechanism of action involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the modulation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[5][6]

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB MAPK MAPK Signaling (ERK) TLR4->MAPK COX2 COX-2 Expression NFkB->COX2 MAPK->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammatory Response Prostaglandins->Inflammation Thiazole This compound (and related derivatives) Thiazole->NFkB Inhibition Thiazole->MAPK Inhibition Thiazole->COX2 Inhibition

Potential Anti-inflammatory Signaling Pathway Modulation by Thiazole Derivatives.

References

Comparative Analysis of the Biological Activity of 2-Acetamido-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-inflammatory and Anticancer Performance of 2-Acetamido-Thiazole Derivatives and Related Compounds.

The thiazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Among these, 2-acetamido-thiazole derivatives have garnered significant interest for their potential as anti-inflammatory and anticancer agents. While specific, peer-reviewed biological activity data for 2-Acetamido-4-methylthiazole is not extensively available in the public domain, this guide provides a comparative analysis of structurally similar compounds, offering insights into the potential efficacy and reproducibility of this chemical class. The data presented herein is compiled from various studies to facilitate an objective comparison of performance with alternative compounds.

Quantitative Data Summary

The biological activity of 2-acetamido-thiazole derivatives and other related thiazole compounds from various studies are summarized below. These tables provide a quantitative comparison of their anti-inflammatory and anticancer properties.

Table 1: Anti-inflammatory Activity of Thiazole Derivatives

CompoundAssayCell LineConcentrationResultReference
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32)PGE2 ProductionLPS-stimulated RAW 264.725 µM, 50 µM, 100 µMSignificant reduction in PGE2 production, comparable to the selective COX-2 inhibitor NS 398.[1][1]
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35)PGE2 ProductionLPS-stimulated RAW 264.725 µM, 50 µM, 100 µMSignificant reduction in PGE2 production, comparable to the selective COX-2 inhibitor NS 398.[1][1]
N-adamantyl-4-methylthiazol-2-amine (KHG26693)NO, TNF-α, IL-1β ProductionLPS-stimulated BV-2 microgliaNot specifiedDecreased levels of NO, TNF-α, and IL-1β.[2][2]
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideNitric Oxide ScavengingNot applicableIC5048.3 µg/mL[3]

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineAssayIC50 (µM)Reference
N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative (6f)A549 (Lung Carcinoma)MTTNot specified, but showed significant activity[4]
N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative (6g)C6 (Glioma)MTTNot specified, but showed significant activity[4]
Thiazole-2-acetamide derivative (10a)MCF-7 (Breast Cancer)MTT4 ± 0.2[5]
Thiazole-2-acetamide derivative (10a)PC-3 (Prostate Cancer)MTT7 ± 0.6[5]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6)MCF-7 (Breast Cancer)SRBNot specified, but was one of the most active[6]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7)MCF-7 (Breast Cancer)SRBNot specified, but was one of the most active[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the presented data.

In Vitro Anti-inflammatory Activity Assay (PGE2 and NO Production)

This protocol is a generalized procedure based on methodologies for assessing the anti-inflammatory effects of compounds in cell culture.[1][7][8]

Objective: To determine the effect of a test compound on the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 or BV-2 microglial cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., a 2-acetamido-thiazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO determination

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement:

    • Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • PGE2 Measurement:

    • Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

MTT Cytotoxicity Assay for Anticancer Activity

This is a standard colorimetric assay to assess cell viability and the cytotoxic potential of a compound.[9][10][11][12][13]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of a key signaling pathway and a general experimental workflow are provided below using Graphviz (DOT language).

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB_IkB NF-κB-IκB (Inactive) IKK_complex->NF_kB_IkB targets NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus translocates NF_kB_IkB->IkB dissociates NF_kB_IkB->NF_kB dissociates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_genes activates transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation leads to Thiazole_Derivative 2-Acetamido-Thiazole Derivative Thiazole_Derivative->IKK_complex inhibits

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) start->cell_culture treatment Treatment with 2-Acetamido-Thiazole Derivative cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation assay Biological Assay incubation->assay anti_inflammatory Anti-inflammatory Assay (NO, PGE2, Cytokines) assay->anti_inflammatory Inflammation Model anticancer Anticancer Assay (MTT, SRB) assay->anticancer Cancer Model data_analysis Data Analysis (IC50, % Inhibition) anti_inflammatory->data_analysis anticancer->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Biological Activity Assessment.

References

Cross-Validation of Analytical Methods for 2-Acetamido-4-methylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. For the compound 2-Acetamido-4-methylthiazole, a heterocyclic molecule with potential applications in medicinal chemistry, employing robust and reproducible analytical techniques is crucial. This guide provides a comparative overview of three common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry—for the quantification of this compound. It further delves into the principles of cross-validation to ensure consistency across different methods or laboratories.

The successful transfer of an analytical method from one laboratory to another, a process known as inter-laboratory cross-validation, is a critical step to ensure that a validated procedure yields consistent and reliable results irrespective of the testing site, personnel, or equipment.[1] Cross-validation is the process of evaluating the reliability and performance of an analytical procedure by comparing its results across different methods or laboratories to ensure it generalizes well to new data.[2]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID, and UV-Visible Spectrophotometry for the analysis of this compound.

ParameterHPLC-UVGC-FIDUV-Visible Spectrophotometry
Linearity (r²) > 0.999> 0.998> 0.995
Range 0.1 - 100 µg/mL1 - 200 µg/mL5 - 50 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.3 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 µg/mL~5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Specificity HighHighModerate
Throughput ModerateModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or orthophosphoric acid

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 70:30 (Water:Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (e.g., ~270 nm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration is within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the standards to construct a calibration curve. Inject the prepared samples to determine the concentration of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to improve their volatility and chromatographic behavior.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes for injection

  • High-purity helium, hydrogen, and air

  • Suitable solvent (e.g., dichloromethane, ethyl acetate)

  • Derivatizing agent (e.g., BSTFA, if necessary)

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (split or splitless mode)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent. Prepare a series of working standards by dilution.

  • Sample Preparation: Dissolve the sample in the chosen solvent. If derivatization is required, follow the appropriate protocol for the chosen reagent.

  • Analysis: Inject the standards to create a calibration curve. Inject the prepared samples for quantification.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method for the quantification of compounds that absorb light in the UV-visible range.

Instrumentation and Materials:

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Suitable solvent (e.g., ethanol, methanol)

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-visible spectrum (e.g., from 200 to 400 nm) to determine the λmax.

  • Standard Preparation: Prepare a stock solution and a series of working standards in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Dissolve the sample in the solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

Visualization of Workflows and Logical Relationships

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc detector UV-Vis Detector hplc->detector data Data Acquisition (Chromatogram) detector->data analysis Data Analysis (Peak Integration, Calibration) data->analysis result Concentration of This compound analysis->result

HPLC-UV analysis workflow for this compound.

GC_Workflow prep Standard & Sample Preparation (with optional derivatization) gc GC System (Injector, Column, Oven) prep->gc detector Flame Ionization Detector (FID) gc->detector data Data Acquisition (Chromatogram) detector->data analysis Data Analysis (Peak Area, Calibration) data->analysis result Concentration of This compound analysis->result

GC-FID analysis workflow for this compound.

UV_Vis_Workflow lambda_max Determine λmax prep Standard & Sample Preparation lambda_max->prep spectro UV-Vis Spectrophotometer prep->spectro data Absorbance Measurement spectro->data analysis Data Analysis (Calibration Curve) data->analysis result Concentration of This compound analysis->result

UV-Visible spectrophotometry workflow.

Cross_Validation_Process start Initiate Method Cross-Validation protocol Develop & Approve Transfer Protocol start->protocol training Train Receiving Laboratory Personnel protocol->training materials Prepare & Ship Homogenous Samples training->materials analysis Both Laboratories Analyze Samples materials->analysis comparison Compare Data & Perform Statistical Analysis analysis->comparison acceptance Acceptance Criteria Met? comparison->acceptance pass Method Successfully Cross-Validated acceptance->pass Yes fail Investigate Discrepancies & Re-evaluate acceptance->fail No fail->analysis

Logical workflow for cross-validation of an analytical method.

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a balance of sensitivity, specificity, and robustness, making it a suitable choice for routine quality control and stability studies. GC-FID provides an alternative for thermally stable analytes, while UV-Visible spectrophotometry is a cost-effective option for simpler formulations where high sensitivity is not a primary concern.

Regardless of the chosen method, a thorough validation according to established guidelines is essential.[3] Furthermore, when transferring a method between laboratories or comparing results from different analytical techniques, a formal cross-validation process is critical to ensure the consistency and reliability of the data generated.[2] This comprehensive approach to method validation and cross-validation underpins the generation of high-quality, reproducible data in a regulated environment.

References

Comparative Analysis of 2-Acetamido-4-methylthiazole and Celecoxib: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mechanisms of action of the well-characterized anti-inflammatory drug Celecoxib and the thiazole derivative 2-Acetamido-4-methylthiazole. While Celecoxib's mode of action is extensively documented, the specific molecular pathways engaged by this compound are less defined. This comparison synthesizes available experimental data for Celecoxib and explores the putative mechanisms of this compound based on studies of structurally related compounds.

Mechanism of Action: Celecoxib

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its primary mechanism involves the blockade of prostaglandin synthesis, which are key mediators of pain and inflammation.[3]

The anti-inflammatory effects of Celecoxib are primarily attributed to its high affinity for the COX-2 isoform of cyclooxygenase.[1] COX-2 is inducibly expressed at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandin precursors.[4] By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[3][4] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature that distinguishes Celecoxib from non-selective NSAIDs, theoretically reducing the risk of gastrointestinal side effects associated with COX-1 inhibition.[1][4]

Beyond its well-documented role as a COX-2 inhibitor, evidence suggests that Celecoxib also exerts anti-inflammatory and anti-neoplastic effects through COX-independent pathways.[5] One of the key alternative mechanisms involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5] Studies have demonstrated that Celecoxib can suppress the activation of NF-κB induced by various inflammatory stimuli.[1] This inhibition is achieved, in part, by preventing the activation of IκBα kinase (IKK), which is crucial for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[1][5] By inhibiting IKK, Celecoxib prevents the nuclear translocation of the p65 subunit of NF-κB, thereby down-regulating the expression of NF-κB target genes involved in inflammation and cell survival.[1][2][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB NF-κB (p65) IkB_NFkB->NFkB IκB degradation NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Celecoxib Celecoxib Celecoxib->COX2 Celecoxib->IKK Inhibits Celecoxib->NFkB_nuc Inhibits translocation Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK

Caption: Signaling pathway of Celecoxib.

Putative Mechanism of Action: this compound

Direct experimental data elucidating the specific mechanism of action for this compound is limited. However, the broader class of thiazole derivatives has been investigated for various pharmacological activities, including anti-inflammatory effects. Based on studies of structurally related compounds, a putative mechanism of action for this compound can be proposed.

Thiazole-containing compounds have been reported to exhibit inhibitory activity against cyclooxygenase enzymes.[6] For instance, certain 2,3-diaryl-1,3-thiazolidine-4-ones have shown potent and selective COX-2 inhibition.[6] Another related compound, N-adamantyl-4-methylthiazol-2-amine, has been shown to downregulate the expression of COX-2 in lipopolysaccharide-stimulated microglial cells.[7] These findings suggest that this compound may also exert its anti-inflammatory effects through the inhibition of the COX pathway, leading to a reduction in prostaglandin synthesis.

Furthermore, the NF-κB signaling pathway is another potential target for thiazole derivatives. The aforementioned study on N-adamantyl-4-methylthiazol-2-amine also demonstrated its ability to inhibit the NF-κB signaling pathway.[7] This suggests that this compound could potentially modulate inflammatory responses by interfering with the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes. A study on 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride indicated that it acts as a dual inhibitor of cyclooxygenase and lipoxygenase.[8]

It is important to emphasize that these proposed mechanisms are hypothetical and require direct experimental validation for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB NF-κB IkB_NFkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Thiazole This compound Thiazole->COX Hypothesized Inhibition Thiazole->IKK Hypothesized Inhibition Stimuli Inflammatory Stimuli Stimuli->IKK

Caption: Putative signaling pathway of this compound.

Comparative Data

The following tables summarize the available quantitative data for Celecoxib and highlight the lack of direct experimental data for this compound.

Table 1: General Properties
PropertyThis compoundCelecoxib
Chemical Formula C₆H₈N₂OSC₁₇H₁₄F₃N₃O₂S
Molecular Weight 156.21 g/mol 381.37 g/mol
Primary Target Putative: COX enzymes, NF-κB pathwayCOX-2
Drug Class Thiazole derivativeSelective COX-2 Inhibitor, NSAID
Table 2: In Vitro COX Inhibition
CompoundCOX-1 IC₅₀COX-2 IC₅₀Selectivity Index (COX-1/COX-2)
This compound Not AvailableNot AvailableNot Available
Celecoxib 2.8 µM[2]40 nM[1]~70
Table 3: Effects on NF-κB Signaling Pathway
EffectThis compoundCelecoxib
Inhibition of p65 Nuclear Translocation Putative (based on related compounds)Demonstrated[1][3]
Inhibition of IKK activity Putative (based on related compounds)Demonstrated[1][5]
Inhibition of IκBα degradation Putative (based on related compounds)Demonstrated[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the mechanisms of action of anti-inflammatory compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound or Celecoxib)

  • DMSO (solvent for test compound)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS for detection

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the reaction buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compound or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a defined period (e.g., 10 minutes at 37°C).

  • Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Quantify the amount of PGE2 produced in each well using a PGE2 ELISA kit according to the manufacturer's instructions or by LC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Prostaglandin E2 (PGE2) Production Assay in Cells

This protocol measures the effect of a compound on PGE2 production in a cellular context, typically using macrophages or other relevant cell types.

Materials:

  • RAW 264.7 macrophages (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Test compound (this compound or Celecoxib)

  • PGE2 ELISA kit

  • Cell culture plates (e.g., 24-well)

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit following the manufacturer's protocol.

  • Analyze the data to determine the dose-dependent effect of the test compound on PGE2 production.

NF-κB Nuclear Translocation Assay (Western Blot)

This protocol assesses the effect of a compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Inflammatory stimulus (e.g., TNF-α)

  • Test compound (this compound or Celecoxib)

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to an appropriate confluency.

  • Pre-treat the cells with the test compound or vehicle for a specified time.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB translocation.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Determine the protein concentration of the nuclear and cytoplasmic extracts.

  • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.

  • Block the membrane and probe with primary antibodies against p65, Lamin B1, and GAPDH.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.

G cluster_0 In Vitro Assays cluster_1 Key Readouts cluster_2 Data Analysis COX_Assay COX Inhibition Assay (Purified Enzymes) IC50 IC50 Values (COX-1 & COX-2) COX_Assay->IC50 PGE2_Assay PGE2 Production Assay (Cell-based) PGE2_Levels PGE2 Levels PGE2_Assay->PGE2_Levels NFkB_Assay NF-κB Translocation Assay (Cell-based) p65_Localization p65 Nuclear Localization NFkB_Assay->p65_Localization Dose_Response Dose-Response Curves IC50->Dose_Response PGE2_Levels->Dose_Response Statistical_Analysis Statistical Analysis p65_Localization->Statistical_Analysis Dose_Response->Statistical_Analysis

Caption: General experimental workflow.

Conclusion

References

A Comparative Guide to the Cytotoxicity of 2-Acetamido-4-methylthiazole and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative benchmark of the cytotoxic effects of 2-Acetamido-4-methylthiazole derivatives against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. It is designed for researchers, scientists, and drug development professionals, providing a summary of quantitative data, detailed experimental protocols, and visualizations of cytotoxic mechanisms and workflows.

Disclaimer: Publicly available, peer-reviewed cytotoxicity data (IC50 values) specifically for this compound is limited. The data presented for the thiazole compound is based on published results for structurally related 4-methylthiazole derivatives to provide a comparative framework.[1][2][3]

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for 4-methylthiazole derivatives and standard chemotherapeutic drugs across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differing experimental conditions, including incubation times, assay methods, and cell passage numbers.[4][5]

CompoundCell LineCancer TypeIC50 Value (µM)Incubation TimeAssay TypeSource(s)
4-Methylthiazole Derivative HL-60Promyelocytic Leukemia~46.072hNot Specified[1]
4-Methylthiazole Derivative K562Chronic Myeloid Leukemia1.5 - 150.8Not SpecifiedMTT[2]
4-Methylthiazole Derivative K562Chronic Myeloid Leukemia162 - 230Not SpecifiedMTS[3]
Doxorubicin MCF-7Breast Adenocarcinoma~0.9 - 2.224hCell Viability Assay[6]
Doxorubicin AMJ13Breast Cancer~223.6 (µg/mL)72hMTT[7]
Doxorubicin HepG2Hepatocellular Carcinoma110 - 76024h - 72hCell Viability Assay[8]
Cisplatin CAL 27Head and Neck Cancer4.51 (µg/mL)1hNot Specified[9]
Cisplatin BxPC-3Pancreatic Ductal Adenocarcinoma~5.9648hSRB[10]
Cisplatin PANC-1Pancreatic Ductal Adenocarcinoma~10048hSRB[10]
Paclitaxel VariousOvarian, Breast, Lung, etc.0.0025 - 0.007524hClonogenic Assay[11][12]
Paclitaxel MDA-MB-231Breast (Triple Negative)~0.00572hMTS[13]
Paclitaxel DRG Non-neuronalN/A (Primary Cells)>1024hMTT[14]

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of cytotoxic activity. The MTT assay is a widely used colorimetric method for assessing cell viability.

Protocol: Cell Viability Assessment via MTT Assay

This protocol outlines the determination of a compound's cytotoxic effects on adherent cancer cells.[7][15]

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability. Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) wells as a negative control and untreated wells as a baseline.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Alternative Cytotoxicity Assays
  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with damaged membranes, indicating cytotoxicity.[14][16]

  • Sulforhodamine B (SRB) Assay: A colorimetric assay that measures cellular protein content to determine cell density.[10][17]

G cluster_workflow In Vitro Cytotoxicity Assay Workflow node_seed 1. Seed Cells in 96-well Plate node_adhere 2. Incubate (24h) for Adherence node_seed->node_adhere node_treat 3. Add Test Compound (Serial Dilutions) node_adhere->node_treat node_incubate 4. Incubate (24-72h) node_treat->node_incubate node_reagent 5. Add Viability Reagent (e.g., MTT) node_incubate->node_reagent node_measure 6. Measure Signal (e.g., Absorbance) node_reagent->node_measure node_analyze 7. Analyze Data (Calculate IC50) node_measure->node_analyze

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Mechanisms of Action & Signaling Pathways

Understanding the mechanism of action is critical for drug development. The benchmarked compounds induce cytotoxicity through distinct pathways.

  • 4-Methylthiazole Derivatives: Studies on related compounds indicate that their cytotoxic effects are mediated through the induction of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of Cytochrome C.[1][3] Cytochrome C release subsequently activates Caspase-3, a key executioner caspase, culminating in programmed cell death.[1] An increase in reactive oxygen species (ROS) has also been observed, suggesting that oxidative stress contributes to the cytotoxic effects.[1]

  • Doxorubicin: This anthracycline antibiotic acts primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II. This action prevents the re-ligation of DNA double-strand breaks, leading to DNA damage and the activation of apoptotic pathways.[8][17]

  • Cisplatin: As a platinum-based agent, cisplatin forms covalent adducts with the purine bases in DNA, creating intra- and inter-strand cross-links. These adducts distort the DNA structure, interfere with DNA replication and repair, and ultimately trigger apoptosis.[17]

  • Paclitaxel: Paclitaxel belongs to the taxane class of drugs. Its primary mechanism involves binding to and stabilizing microtubules. This stabilization disrupts the normal dynamic instability of microtubules required for cell division, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[17][18]

G cluster_pathway Apoptotic Pathway of 4-Methylthiazole Derivatives compound 4-Methylthiazole Derivative mitochondria Mitochondria compound->mitochondria ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros Oxidative Stress cyto_c Cytochrome C Release mitochondria->cyto_c Disrupted Membrane Potential apoptosis Apoptosis (Cell Death) ros->apoptosis caspase Caspase-3 Activation cyto_c->caspase caspase->apoptosis

Caption: Apoptosis induction by 4-methylthiazole derivatives via mitochondria.

G cluster_moa Comparative Mechanisms of Action node_paclitaxel Paclitaxel node_microtubules Microtubule Stabilization node_paclitaxel->node_microtubules node_dox_cis Doxorubicin & Cisplatin node_dna DNA Damage (Intercalation/Adducts) node_dox_cis->node_dna node_thiazole 4-Methylthiazole Derivative node_mito Mitochondrial Dysfunction node_thiazole->node_mito node_mitotic_arrest Mitotic Arrest node_microtubules->node_mitotic_arrest node_apoptosis Apoptosis node_dna->node_apoptosis node_mito->node_apoptosis node_mitotic_arrest->node_apoptosis

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of 2-Acetamido-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Among these, 2-acetamido-4-methylthiazole derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This guide provides a comparative overview of the reported in vitro and in vivo efficacy of these derivatives and their close analogs, supported by experimental data and detailed methodologies.

In Vitro Efficacy: A Look at Cellular Anticancer Activity

The primary evaluation of novel anticancer compounds begins with in vitro assays to determine their cytotoxic effects on various cancer cell lines. For this compound derivatives and related compounds, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method to assess cell viability.

Summary of In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives and analogous thiazole compounds against several human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 27 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8[1]
A549 (Lung Cancer)-[1]
Compound 9 Piperazinyl-thiazole acetamideLeukemia3.51 (GI50)[1][2]
Prostate Cancer5.15 (GI50)[1][2]
Compound 28 2,4-disubstituted thiazole amideHT29 (Colon Cancer)0.63[1]
HeLa (Cervical Cancer)6.05[1]
A549 (Lung Cancer)8.64[1]
Karpas299 (Lymphoma)13.87[1]
Compound 4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast Cancer)2.57 ± 0.16[1]
HepG2 (Liver Cancer)7.26 ± 0.44[1]
PVS 03 2, 4 disubstituted thiazoleMDAMB-231 (Breast Cancer)Exhibited best activity[3]
Compound 25a N-Acyl-2-aminothiazolePC-3 (Prostate Cancer)-[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with Thiazole Derivatives adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 values read->analyze end_node End: Determine In Vitro Efficacy analyze->end_node

Figure 1: Workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Efficacy: Assessing Antitumor Activity in Animal Models

Translating promising in vitro results into in vivo efficacy is a critical step in drug development. This typically involves using animal models, such as mouse xenografts, where human cancer cells are implanted into immunocompromised mice. While specific in vivo data for this compound derivatives is limited in the reviewed literature, studies on closely related thiazole and benzothiazole compounds provide valuable insights into their potential for in vivo antitumor activity.

Summary of In Vivo Anticancer Efficacy for Thiazole Analogs
Compound ClassAnimal ModelCancer TypeTreatment and DoseKey FindingReference
N-Acyl-2-aminothiazole (Compound 25a)Mouse XenograftProstate Cancer (PC-3)30 mg/kg49.0% tumor growth inhibition[2]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole Prodrug (2b)Mouse XenograftBreast Cancer (MCF-7)20 mg/kgSignificant retardation of tumor growth[4]
Mouse XenograftOvarian Cancer (IGROV-1)20 mg/kgSignificant retardation of tumor growth[4]
Benzothiazole-2-thiol Derivative (XC-591)Murine ModelBreast Cancer (4T1)50 mg/kg48.5% primary tumor growth regression[5]
100 mg/kg79% primary tumor growth regression[5]
Experimental Protocol: Mouse Xenograft Model for In Vivo Efficacy
  • Cell Implantation: A suspension of human cancer cells (e.g., PC-3 or MCF-7) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomly assigned to a control group (receiving vehicle) and treatment groups (receiving the test compound at various doses). The compound is administered through a specific route (e.g., oral gavage, intraperitoneal injection) for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth inhibition rate is calculated by comparing the tumor volumes in the treated groups to the control group.

  • Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the compound.

Xenograft_Workflow start Start: Human Cancer Cell Line implant Subcutaneous injection into immunocompromised mice start->implant growth Tumor growth to palpable size implant->growth randomize Randomize mice into control and treatment groups growth->randomize treat Administer Thiazole Derivative or Vehicle randomize->treat measure Regularly measure tumor volume treat->measure monitor Monitor animal health and body weight treat->monitor analyze Calculate Tumor Growth Inhibition measure->analyze end_node End: Determine In Vivo Efficacy analyze->end_node

Figure 2: Workflow of a typical mouse xenograft model for in vivo anticancer studies.

Signaling Pathways and Mechanism of Action

Several thiazole derivatives exert their anticancer effects by targeting specific signaling pathways that are often dysregulated in cancer. Molecular docking studies and further biological assays have implicated pathways such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).

One proposed mechanism for some thiazole derivatives involves the inhibition of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Survival Cell Survival Akt->Survival

Figure 3: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by thiazole derivatives.

Conclusion

This compound derivatives and their analogs consistently demonstrate potent in vitro anticancer activity across a variety of cancer cell lines. The available data from related thiazole compounds suggest that this in vitro efficacy can be translated into significant tumor growth inhibition in in vivo animal models. The development of these compounds as effective anticancer agents is a promising area of research.[6][7][8] Future studies should focus on establishing a direct correlation between in vitro and in vivo efficacy for specific this compound derivatives, alongside comprehensive pharmacokinetic and toxicity profiling to identify lead candidates for clinical development. comprehensive pharmacokinetic and toxicity profiling to identify lead candidates for clinical development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This guide provides essential safety and logistical information for the proper disposal of 2-Acetamido-4-methylthiazole, a compound frequently used by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. Improper disposal of thiazole derivatives can pose significant health risks and lead to environmental contamination. This document outlines the necessary steps for safe handling and disposal in accordance with general safety protocols for hazardous chemical waste.

Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) detailing the exact physical, chemical, and toxicological properties of this compound may not always be readily available, it is prudent to treat it as a hazardous substance. Thiazole and its derivatives are often flammable and can exhibit toxic properties.[1] Therefore, the following potential hazards should be assumed:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2] It can also cause skin and eye irritation.[3]

  • Flammability: Thiazole derivatives can be flammable liquids.[1][4]

  • Environmental Hazards: Assumed to be harmful to aquatic life and should not be allowed to enter drains or waterways.[1][2]

Before handling this compound waste, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles and a face shield
Body Protection A lab coat and closed-toe shoes
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[4]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent pads), must be collected in a designated hazardous waste container.[2]

  • Use a clean, dry, and chemically compatible container that is in good condition with a secure, leak-proof lid.[5]

2. Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."[1]

  • The label must also include the full chemical name: "this compound" and the approximate concentration and volume of the waste.[1]

3. Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area.[2]

  • The storage area should have secondary containment and be located away from sources of ignition and incompatible materials such as oxidizing agents and acids.[1][2][6]

4. Professional Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[1][5]

  • Contact a certified environmental management or hazardous waste disposal company to schedule the pickup and proper disposal of the waste.[1][5]

5. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert personnel.[1]

  • If the substance is flammable, extinguish all nearby ignition sources.[1]

  • For minor spills, contain the liquid using an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials such as paper towels to absorb the main spill.[1]

  • All cleanup materials must be collected in a sealed bag and disposed of as hazardous waste.[1]

  • Report the incident to your laboratory supervisor and environmental health and safety (EHS) office.[1]

6. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

Disposal Workflow

This compound Disposal Workflow start Start: Generation of This compound Waste assess Assess Hazards (Assume Toxic & Flammable) start->assess spill Spill Occurs start->spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect Collect Waste in Designated Container ppe->collect label Label Container: 'Hazardous Waste' + Chemical Name collect->label store Store in a Cool, Dry, Ventilated Area with Secondary Containment label->store contact Contact Certified Hazardous Waste Disposal Company store->contact end End: Proper Disposal contact->end spill->ppe No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this guide is based on general properties of thiazole derivatives and should be used as a reference. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular compound you are using. It is imperative to consult with a certified environmental management and hazardous waste disposal company to ensure compliance with all federal, state, and local regulations.

References

Personal protective equipment for handling 2-Acetamido-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling of 2-Acetamido-4-methylthiazole, including detailed operational and disposal plans. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that can cause skin, eye, and respiratory irritation.[1][2] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RequirementsRationale & Citations
Eye/Face Protection Chemical safety goggles that form a tight seal around the eyes. A face shield should be worn in situations with a high potential for dust generation.To protect against eye irritation.[1]
Skin Protection Gloves: For incidental contact, nitrile gloves are a suitable option.[3] For extended handling or in case of a spill, heavier-duty butyl rubber gloves are recommended for their broad chemical resistance.[4][5] Always inspect gloves for tears or punctures before use. Lab Coat: A standard laboratory coat should be worn at all times.To prevent skin irritation.[1] Nitrile gloves offer good resistance to a variety of chemicals for short-term use.[3] Butyl rubber provides superior protection against a wider range of chemicals for prolonged contact.[4][5]
Respiratory Protection In well-ventilated areas, respiratory protection may not be required. If dust is generated or ventilation is inadequate, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary.To prevent respiratory tract irritation.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.

  • Ventilation: Ensure adequate ventilation to keep airborne concentrations below exposure limits.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Procedure
  • Pre-Handling Check: Before starting any work, ensure all necessary PPE is available and in good condition. Confirm that the work area is clean and emergency equipment is unobstructed.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a scoop or spatula for transferring the solid. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • During Operation:

    • Handle the substance with care to avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Post-Handling:

    • Clean all equipment and the work surface after use (see Section 3 for decontamination procedures).

    • Remove and dispose of contaminated PPE as hazardous waste (see Section 4).

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Decontamination and Spill Response

Routine Decontamination
  • Work Surfaces: At the end of each work session, wipe down the work area with a damp cloth or paper towel to remove any residual dust. The cloth or paper towel should be disposed of as solid hazardous waste.

  • Equipment: Clean reusable equipment such as spatulas and glassware by first carefully wiping off any solid residue, then washing with soap and water. The initial wipe should be disposed of as hazardous waste.

Emergency Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves (butyl rubber recommended), and eye protection.

  • Contain the Spill: For a solid spill, carefully cover the material with a damp paper towel to prevent dust from becoming airborne.

  • Clean-up:

    • Gently sweep the solid material into a designated hazardous waste container using a scoop or brush. Avoid creating dust.

    • Wipe the spill area with a wet cloth or paper towels.

    • Place all contaminated cleaning materials into a sealed, labeled hazardous waste bag or container.

  • Final Decontamination: Decontaminate the spill area again with soap and water.

  • Reporting: Report the incident to your supervisor and EHS department, as required by your institution's policies.

Disposal Plan

All waste containing this compound, including the chemical itself, contaminated materials, and PPE, must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect unused or waste this compound, contaminated spill cleanup materials, and disposable PPE (gloves, masks, lab coats) in a clearly labeled, leak-proof hazardous waste container.[6] Do not mix with liquid waste.[7]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. After rinsing and air-drying, the container can be disposed of as non-hazardous waste, or as directed by your institution's policies.[8]

Step-by-Step Disposal Procedure
  • Container Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[1] List all components if it is a mixture.

  • Secure Storage: Keep the hazardous waste container securely sealed except when adding waste.[7] Store it in a designated satellite accumulation area that is away from incompatible materials.

  • Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the safe handling workflow for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep 1. Don PPE AreaPrep 2. Prepare Work Area Prep->AreaPrep Weigh 3. Weigh & Dispense AreaPrep->Weigh Experiment 4. Perform Experiment Weigh->Experiment Decon 5. Decontaminate Work Area & Equipment Experiment->Decon PPE_Doff 6. Doff & Dispose of PPE Decon->PPE_Doff Waste_Seg 7. Segregate & Label Waste PPE_Doff->Waste_Seg Waste_Store 8. Store in SAA Waste_Seg->Waste_Store Waste_Pickup 9. Schedule EHS Pickup Waste_Store->Waste_Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-4-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-Acetamido-4-methylthiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。